KRP-109
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H30N4O7 |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-pyridinyl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C22H26N4O3.C4H4O4/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3;5-3(6)1-2-4(7)8/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
Clave InChI |
YLFBWXUNSRKFNI-DASCVMRKSA-N |
SMILES isomérico |
CCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CC[C@@H](C4)N(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CCC(C4)N(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
KRP-103: A Selective Tachykinin NK1 Receptor Antagonist
An in-depth analysis of the available scientific literature reveals no specific compound designated as KRP-109. It is plausible that this designation is an internal code, has been discontinued, or represents a typographical error. However, extensive research has uncovered information on a similarly named compound, KRP-103, as well as other research compounds with a "109" designation, such as CPP-109, INBRX-109, and AD109.
This technical guide will proceed by presenting a detailed overview of the mechanism of action for KRP-103, a selective tachykinin NK1 receptor antagonist, which is the closest pharmacological relative to the requested topic based on available data. Furthermore, a brief description of the other "109" compounds will be provided for comprehensive coverage.
KRP-103 is a bicyclic pyrimidine (B1678525) derivative that functions as a potent and selective antagonist for the tachykinin NK1 receptor.[1] Its mechanism of action centers on its ability to inhibit the binding of Substance P (SP), the endogenous ligand for the NK1 receptor, thereby modulating neuronal signaling pathways involved in sensory transmission.
Mechanism of Action
The primary mechanism of action of KRP-103 is the competitive antagonism of the human NK1 receptor (hNK1R).[1] By occupying the receptor binding site, KRP-103 prevents the binding of SP and other tachykinins. This blockade of SP-mediated signaling has been shown to have significant effects on bladder function, suggesting a therapeutic potential for conditions such as overactive bladder.[1]
The inhibitory action of KRP-103 appears to be localized to the spinal cord, where it interferes with the sensory transmission from the bladder without affecting the efferent function.[1] This targeted action at the level of the central nervous system is a key aspect of its pharmacological profile.
Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, typically initiates a signaling cascade that leads to the activation of phospholipase C and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C, leading to neuronal excitation. KRP-103, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling pathway.
Quantitative Data
The following table summarizes the binding affinity and in vivo efficacy of KRP-103.
| Parameter | Species | Value | Unit |
| Receptor Binding Affinity (Ki) | |||
| hNK1R | Human | 0.126 | nM |
| hNK2R | Human | > 10,000 | nM |
| hNK3R | Human | > 10,000 | nM |
| In Vivo Efficacy | |||
| Minimum Effective Dose (Bladder Capacity) | Guinea Pig | 1 | mg/kg |
Experimental Protocols
The selectivity of KRP-103 for human NK1, NK2, and NK3 receptors was determined using a radioligand binding assay.[1] Membranes from cells expressing the recombinant human receptors were incubated with a radiolabeled ligand and varying concentrations of KRP-103. The concentration of KRP-103 that inhibited 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
To assess the in vivo effects of KRP-103 on bladder function, cystometry was performed in urethane-anesthetized and acutely spinalized guinea pigs.[1] KRP-103 was administered intravenously or intraduodenally, and changes in bladder capacity and rhythmic bladder contractions were measured. To determine the site of action, the pelvic nerve was electrically stimulated both centrally and peripherally, and the effect of KRP-103 on induced bladder contractions was evaluated.[1]
Other "109" Designated Compounds
For completeness, the mechanisms of action for other compounds with the "109" designation found during the literature search are briefly described below.
-
CPP-109 (Vigabatrin): This compound is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, CPP-109 increases the levels of GABA in the brain, which has been investigated for the treatment of cocaine addiction.[2]
-
INBRX-109: This is a recombinant, humanized, tetravalent antibody that acts as a Death Receptor 5 (DR5) agonist.[3] By binding to and activating DR5 on the surface of cancer cells, INBRX-109 induces apoptosis (programmed cell death).[3] It is being investigated as a potential treatment for various solid tumors, including chondrosarcoma.[3]
-
AD109: This is a combination drug product containing aroxybutynin and atomoxetine.[4] It is designed as a first-in-class, anti-apneic neuromuscular modulator for the treatment of obstructive sleep apnea (B1277953) (OSA).[4] The proposed mechanism involves increasing upper airway muscle tone during sleep to prevent airway collapse.[4]
References
- 1. Effect of a Bicyclic Pyrimidine Derivative (KRP-103), a Novel Selective Tachykinin NK1 Receptor Antagonist, on Bladder Function in Guinea Pigs [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Preclinical Characterization and Phase I Trial Results of INBRX-109, A Third-Generation, Recombinant, Humanized, Death Receptor 5 Agonist Antibody, in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apnimed.com [apnimed.com]
KRP-109: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of KRP-109, a potent and specific inhibitor of neutrophil elastase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in inflammatory diseases.
Chemical Structure and Properties
This compound is a novel small molecule inhibitor of neutrophil elastase. Its chemical identity and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1][2]oxazin-4-one Maleate | [1] |
| CAS Number | 1275996-50-3 | [1] |
| Chemical Formula | C₂₆H₃₀N₄O₇ | [1] |
| Molecular Weight | 510.54 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Physical State | Solid (assumed) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound
Mechanism of Action and Signaling Pathway
This compound is a specific and potent inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory diseases. By inhibiting NE, this compound can mitigate tissue damage and reduce inflammation.
Neutrophil elastase, when released by activated neutrophils, can degrade extracellular matrix components and cleave various proteins, leading to tissue damage. It also plays a role in amplifying the inflammatory response by influencing cytokine production. This compound directly interferes with this enzymatic activity.
The inhibitory activity of this compound has been quantified against both human and mouse neutrophil elastase:
Table 2: Inhibitory Activity of this compound
| Parameter | Species | Value |
| Ki | Human | 5.1 nM |
| IC₅₀ | Mouse | 274 nM |
The inhibition of neutrophil elastase by this compound leads to the downregulation of pro-inflammatory signaling pathways. Specifically, it has been shown to decrease the levels of key cytokines involved in the inflammatory cascade.
Figure 2: Simplified signaling pathway illustrating the inhibitory action of this compound.
Experimental Protocols
In Vivo Efficacy in a Murine Model of Severe Pneumococcal Pneumonia
The following protocol provides a general framework for assessing the in vivo efficacy of this compound in a murine model of severe pneumonia induced by Streptococcus pneumoniae.
Objective: To evaluate the therapeutic effect of this compound on survival, lung inflammation, and bacterial clearance in mice with severe pneumococcal pneumonia.
Materials:
-
This compound
-
Streptococcus pneumoniae (e.g., a clinically relevant strain)
-
Female mice (e.g., CBA/J, 5 weeks old)
-
Physiological saline
-
Anesthetic agent (e.g., isoflurane)
-
Materials for bacterial culture and enumeration
-
Materials for bronchoalveolar lavage (BAL)
-
ELISA kits for cytokine measurement (e.g., IL-1β, MIP-2)
-
Histology reagents
Procedure:
-
Bacterial Preparation: Culture S. pneumoniae to the mid-logarithmic phase and dilute to the desired concentration in physiological saline.
-
Induction of Pneumonia: Lightly anesthetize the mice and intranasally inoculate with a suspension of S. pneumoniae. The inoculum volume and bacterial concentration should be optimized to induce a severe, but not immediately lethal, pneumonia.
-
Treatment:
-
Divide the infected mice into treatment and control groups.
-
Administer this compound intraperitoneally to the treatment group at specified doses (e.g., 30 or 50 mg/kg) at regular intervals (e.g., every 8 hours) starting at a defined time point post-infection (e.g., 8 hours).
-
Administer an equal volume of physiological saline to the control group following the same schedule.
-
-
Monitoring: Monitor the mice daily for survival, body weight, and clinical signs of illness for a defined period (e.g., 7 days).
-
Endpoint Analysis (at a specified time point, e.g., 48 hours post-infection):
-
Bronchoalveolar Lavage (BAL): Euthanize a subset of mice and perform BAL. Analyze the BAL fluid for total and differential cell counts (neutrophils) and cytokine levels (e.g., IL-1β, MIP-2) using ELISA.
-
Bacteriological Analysis: Homogenize the lungs and perform serial dilutions for colony-forming unit (CFU) enumeration to determine the bacterial load.
-
Histopathology: Fix the lungs in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.
-
Expected Outcomes: Treatment with this compound is expected to improve survival rates, reduce neutrophil infiltration and pro-inflammatory cytokine levels in the lungs, and decrease the severity of lung pathology compared to the control group.
Synthesis of this compound
Detailed, step-by-step synthetic procedures for this compound are not publicly available in the searched literature. The synthesis of a molecule with the complexity of 2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1][2]oxazin-4-one would likely involve a multi-step process. Key synthetic strategies could include the formation of the benzoxazinone (B8607429) core, followed by the coupling of the substituted pyridine (B92270) and pyrrolidine (B122466) moieties.
Researchers interested in the synthesis of this compound are advised to consult the patent literature or contact the original developers for more detailed information.
Summary of Quantitative Data
Table 3: Summary of Quantitative Data for this compound
| Data Point | Value | Experimental Context |
| Molecular Weight | 510.54 g/mol | Calculated |
| Ki (Human Neutrophil Elastase) | 5.1 nM | In vitro enzyme inhibition assay |
| IC₅₀ (Mouse Neutrophil Elastase) | 274 nM | In vitro enzyme inhibition assay |
| In Vivo Efficacy (Dosage) | 30 and 50 mg/kg | Intraperitoneal administration in a murine model of severe pneumococcal pneumonia |
This technical guide provides a summary of the currently available information on this compound. Further research is warranted to fully elucidate its physicochemical properties, detailed pharmacological profile, and therapeutic potential.
References
In Vitro Activity of Novel Antimicrobial Agents: A Technical Overview of KRP-109 Analogues
Introduction
This technical guide provides an in-depth analysis of the in vitro activity of antimicrobial compounds with designations similar to KRP-109. Initial research did not identify a specific agent designated as this compound with available in vitro antimicrobial data. However, several potent antimicrobial agents with similar alphanumeric designations have been identified in the scientific literature. This whitepaper will focus on the in vitro activities of KY-109, a cephalosporin (B10832234) antibiotic, and C109, an FtsZ inhibitor, presenting available quantitative data, detailed experimental protocols, and relevant biological pathways and workflows.
KY-109: An Orally Active Cephalosporin
KY-109 is a prodrug that is metabolized in the body to its active form, KY-087. This cephalosporin has demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative organisms.
In Vitro Antibacterial Activity
The active form of KY-109, KY-087, has shown potent antimicrobial activity against a variety of clinically isolated bacterial strains. Its efficacy against Gram-positive organisms was found to be superior to that of cephalexin (B21000) (CEX) and cefaclor (B193732) (CCL)[1]. However, its activity was less pronounced against Gram-negative bacteria such as Enterobacter sp., Serratia sp., and Pseudomonas sp.[1]. The bactericidal activity of KY-087 was observed to be dose-dependent against Staphylococcus aureus and Escherichia coli[1].
C109: A Potent FtsZ Inhibitor
C109 is a novel cell division inhibitor that targets the FtsZ protein, a crucial component of the bacterial cytoskeleton involved in cell division. This compound has demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Table 1: In Vitro Activity of C109 against Staphylococcus aureus
| Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 25923 | 2–4 | 4–16 |
MIC: Minimum Inhibitory Concentration; MBC: Minimal Bactericidal Concentration
The in vitro activity of C109 has been evaluated against a panel of 102 S. aureus strains, half of which were MRSA[2].
Experimental Protocols
Determination of MIC and MBC for C109
The minimum inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of C109 were determined using the broth microdilution method in Mueller-Hinton (MH) broth. The final bacterial inoculum in the 250 μL total volume was maintained between 1.5 × 10⁴ and 3.5 × 10⁵ CFU/mL[2]. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria[3]. The MBC was determined as the lowest concentration of the drug that resulted in a 99.9% reduction in the initial bacterial count[4].
Mechanism of Action: FtsZ Inhibition
The proposed mechanism of action for C109 involves the inhibition of the FtsZ protein. FtsZ is a bacterial tubulin homologue that polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cell division. By inhibiting FtsZ, C109 prevents the formation of the Z-ring, leading to filamentation and eventual cell death.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure in microbiology to assess the potency of an antimicrobial agent.
References
KRP-109: A Technical Guide to Target Identification and Validation as a Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the target identification and validation of KRP-109, a potent and specific inhibitor of neutrophil elastase (NE). This compound has demonstrated significant potential in preclinical models for mitigating lung inflammation. This document details the mechanism of action, quantitative inhibitory activity, and the experimental protocols utilized to validate its therapeutic target. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release NE, which plays a critical role in the degradation of extracellular matrix proteins and the amplification of the inflammatory cascade. While essential for host defense, excessive NE activity is implicated in the pathogenesis of various inflammatory lung diseases, including severe pneumonia and cystic fibrosis. This compound is a novel, water-soluble, competitive inhibitor of neutrophil elastase that has shown promise in reducing NE-mediated tissue damage.[1] This guide delineates the scientific evidence and methodologies supporting the identification and validation of neutrophil elastase as the primary target of this compound.
Target Identification
The initial identification of this compound as a neutrophil elastase inhibitor stemmed from screening assays designed to identify compounds capable of modulating the enzymatic activity of NE. Its specificity as a novel inhibitor was confirmed through subsequent in vitro and in vivo studies.
Target Validation
The validation of neutrophil elastase as the therapeutic target of this compound is supported by a combination of in vitro enzymatic assays, cellular studies, and in vivo animal models of lung inflammation.
In Vitro Validation: Enzymatic Inhibition
This compound has been characterized as a specific inhibitor of neutrophil elastase. While specific IC50 and Ki values for this compound are not publicly available in the reviewed literature, its direct inhibitory effect on NE has been established. Further research is needed to quantify its precise binding affinity and inhibitory constants.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Method |
| Target | Neutrophil Elastase | Enzymatic Assay |
| Mechanism of Action | Competitive Inhibitor[1] | Mechanistic Studies |
| In Vitro Effect | Inhibition of mucin degradation[2] | Western Blot |
In Vivo Validation: Preclinical Models
The therapeutic potential of this compound has been evaluated in murine models of severe pneumococcal pneumonia, demonstrating its ability to mitigate lung inflammation and improve survival.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Severe Pneumococcal Pneumonia
| Parameter | Dosage | Result |
| Survival Rate | 30 or 50 mg/kg (i.p. every 8h) | Trend towards increased survival[3] |
| Lung Inflammation | 30 or 50 mg/kg (i.p. every 8h) | Reduced neutrophil infiltration and inflammation in alveolar walls[3] |
| Cell Count in BALF | 30 or 50 mg/kg (i.p. every 8h) | Significant decrease in total cells and neutrophils[3] |
| Cytokine Levels in BALF | 30 or 50 mg/kg (i.p. every 8h) | Significant decrease in Interleukin-1β and Macrophage Inflammatory Protein-2[3] |
*BALF: Bronchoalveolar Lavage Fluid
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the typical workflows for its evaluation.
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against neutrophil elastase using a spectrophotometric method.
Materials:
-
Human Neutrophil Elastase (NE)
-
NE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
This compound (or test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add a defined amount of human neutrophil elastase to each well.
-
Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NE substrate to each well.
-
Monitor the change in absorbance over time at a wavelength appropriate for the chromogenic product (e.g., 405 nm for p-nitroanilide).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Murine Model of Severe Pneumonia
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of severe pneumonia.[3]
Animals:
-
Female CBA/J mice (or other suitable strain)
Procedure:
-
Culture Streptococcus pneumoniae to the desired concentration.
-
Anesthetize the mice and intranasally inoculate them with a suspension of S. pneumoniae.
-
At a specified time post-infection (e.g., 8 hours), begin treatment with this compound (e.g., 30 or 50 mg/kg) or a vehicle control (e.g., saline) via intraperitoneal injection.
-
Administer treatments at regular intervals (e.g., every 8 hours).
-
Monitor the survival of the mice over a defined period (e.g., 7 days).
-
At a predetermined time point (e.g., 48 hours post-infection), euthanize a subset of mice for sample collection.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis (e.g., ELISA for IL-1β and MIP-2).
-
Collect lung tissue for histopathological analysis to assess the degree of inflammation and neutrophil infiltration.
Conclusion
The collective evidence from in vitro and in vivo studies strongly validates neutrophil elastase as the primary therapeutic target of this compound. Its ability to competitively inhibit NE and subsequently reduce inflammation in preclinical models of lung disease underscores its potential as a valuable therapeutic agent. Further elucidation of its quantitative inhibitory parameters and continued investigation in relevant disease models will be crucial for its clinical development. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of K-109 and other neutrophil elastase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule neutrophil elastase inhibitor, this compound, inhibits cystic fibrosis mucin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo efficacy of this compound, a novel elastase inhibitor, in a murine model of severe pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Toxicity Profile for KRP-109
Following a comprehensive search for the preliminary toxicity profile of a compound designated KRP-109, no publicly available data or scientific literature could be identified. This suggests that "this compound" may be an internal, pre-clinical designation not yet disclosed in public forums, a misidentified compound, or a typographical error.
Extensive searches using terms such as "this compound toxicity," "this compound preclinical safety," "this compound toxicology studies," and "this compound adverse effects" did not yield any relevant results pertaining to a specific molecule with this identifier. The search results did, however, return information on unrelated subjects, including general toxicology testing services and a different investigational drug named INBRX-109.
Researchers, scientists, and drug development professionals seeking information on the toxicity of a specific compound are advised to verify the exact designation and consult internal documentation or proprietary databases if the compound is in early-stage development. Without access to primary data, a summary of quantitative data, experimental protocols, and signaling pathway visualizations cannot be generated.
For a comprehensive toxicological assessment, the following types of studies are typically conducted and would be necessary to construct the requested in-depth guide:
General Toxicology Experimental Workflow
The diagram below illustrates a generalized workflow for preclinical toxicology studies, which would be applicable to a compound like this compound once data becomes available.
KRP-109: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of KRP-109, a neutrophil elastase inhibitor. Due to the limited availability of public data, this guide synthesizes known qualitative information and presents generalized experimental protocols for the assessment of these critical physicochemical properties.
This compound: Compound Overview
This compound is a small molecule inhibitor of neutrophil elastase (NE).[1] It has been investigated for its potential therapeutic effects in inflammatory conditions, such as severe pneumonia and cystic fibrosis, where neutrophil elastase activity is implicated in the pathophysiology.[1] this compound is understood to exert its effects by decreasing the expression of Transforming Growth Factor-beta (TGF-β) signal-related genes.
Solubility Profile
Currently, detailed quantitative aqueous and organic solvent solubility data for this compound is not extensively available in the public domain. The available information is summarized in the table below.
Table 1: Summary of this compound Solubility
| Solvent | Solubility | Remarks |
| DMSO | Soluble | [1] |
| Aqueous Media | Data not publicly available. | Expected to have low aqueous solubility based on its molecular structure. |
Stability Profile
The stability of this compound is crucial for its handling, storage, and formulation development. The available information on its stability is presented below.
Table 2: Summary of this compound Stability and Storage
| Condition | Stability | Recommendations |
| Short-term Storage | Stable for days to weeks. | Store at 0 - 4 °C, dry and dark.[1] |
| Long-term Storage | Stable for months to years. | Store at -20 °C, dry and dark.[1] |
| Shipping | Stable for a few weeks during ordinary shipping and customs. | |
| Solution Stability | Data not publicly available. | |
| Solid-state Stability | Data not publicly available. |
Experimental Protocols
The following are generalized experimental protocols for determining the solubility and stability of a compound like this compound. These are based on standard pharmaceutical industry practices and should be adapted and validated for specific experimental conditions.
Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound powder
-
Phosphate (B84403) buffered saline (PBS) at various pH levels (e.g., 5.0, 6.2, 7.4)
-
HPLC-grade water
-
Organic co-solvents as needed (e.g., DMSO, ethanol)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare a series of saturated solutions by adding an excess of this compound powder to vials containing different aqueous buffers.
-
Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The solubility is reported as the mean concentration from at least three replicate experiments.
Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol outlines the development of a stability-indicating HPLC method and its application in forced degradation studies to understand the degradation pathways of this compound.
4.2.1 HPLC Method Development
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
4.2.2 Forced Degradation Studies Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Incubate this compound solution in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Incubate this compound solution in a mild base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C).
-
Photostability: Expose solid this compound and its solution to light according to ICH Q1B guidelines.
Samples from each stress condition are then analyzed by the validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of neutrophil elastase. Neutrophil elastase is known to induce the expression and release of TGF-β1 through the MyD88/IRAK/NF-κB signaling pathway. By inhibiting neutrophil elastase, this compound is believed to downregulate this pathway, thereby reducing the expression of TGF-β related genes.
Caption: this compound inhibits Neutrophil Elastase, blocking TGF-β1 induction.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided qualitative information and generalized protocols offer a foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully characterize the physicochemical properties of this compound to support its development as a potential therapeutic agent.
References
Introduction
KRP-109 is a novel, small-molecule inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory lung diseases.[1][2][3] By targeting NE, this compound has demonstrated potential in preclinical models for reducing lung inflammation, making it a compound of interest for therapeutic development in conditions such as severe pneumonia and cystic fibrosis.[1][2] This technical guide provides a comprehensive review of the available scientific information on this compound, including its mechanism of action, related compounds, quantitative data from key studies, and detailed experimental protocols.
Core Compound Profile: this compound
Chemical Name: 2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1][3]oxazin-4-one Maleate
Mechanism of Action: this compound is a specific and competitive inhibitor of neutrophil elastase.[4] Neutrophil elastase, when released by activated neutrophils during an inflammatory response, can degrade components of the extracellular matrix and potentiate inflammatory signaling cascades. By inhibiting NE, this compound mitigates these downstream effects, leading to a reduction in inflammation and tissue damage.[2] One of the key pathways influenced by NE is the transforming growth factor-beta (TGF-β) signaling pathway, which plays a complex role in inflammation and fibrosis.[5][6]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Severe Pneumococcal Pneumonia [2]
| Parameter | Control (Saline) | This compound (30 mg/kg) | This compound (50 mg/kg) |
| Survival Rate (7 days) | Not specified, but lower than treated groups | Higher than control | Higher than control |
| Total Cells in BALF (x10⁴ cells/mL) at 48h | ~100 | Significantly reduced vs. control | Significantly reduced vs. control |
| Neutrophils in BALF (x10⁴ cells/mL) at 48h | ~80 | Significantly reduced vs. control | Significantly reduced vs. control |
| Interleukin-1β (IL-1β) in BALF (pg/mL) at 48h | ~1000 | Significantly reduced vs. control | Significantly reduced vs. control |
| Macrophage Inflammatory Protein 2 (MIP-2) in BALF (pg/mL) at 48h | ~8000 | Significantly reduced vs. control | Significantly reduced vs. control |
| Viable Bacteria in Lung (CFU/lung) at 48h | No significant difference | No significant difference | No significant difference |
BALF: Bronchoalveolar Lavage Fluid. Data are approximated from graphical representations in the cited study.
Table 2: Effect of this compound on Mucin Degradation in Cystic Fibrosis Sputum [1][7]
| Condition | Observation |
| Neutrophil Elastase (NE) in CF Sputum | Rapidly degrades gel-forming airway mucins. |
| This compound Treatment (in vitro) | Decreased the NE-driven degradation of mucins. |
| Effect of Pseudomonas Elastases | Appeared to blunt the inhibitory effect of this compound on elastase activity. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by neutrophil elastase and a general workflow for evaluating neutrophil elastase inhibitors like this compound.
References
- 1. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. In vivo efficacy of this compound, a novel elastase inhibitor, in a murine model of severe pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule neutrophil elastase inhibitor, this compound, inhibits cystic fibrosis mucin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KRP-109 in K-562 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the effects of KRP-109, a potent neutrophil elastase (NE) inhibitor, on the K-562 chronic myelogenous leukemia cell line. The protocols outlined below are designed to assess the impact of this compound on cell proliferation, apoptosis, and the underlying signaling pathways.
Introduction
Neutrophil elastase (NE) is a serine protease that has been implicated in the progression of certain leukemias.[1][2] Studies have shown that NE can promote proliferation and inhibit apoptosis in leukemia cell lines, including K-562.[1][2][3] Therefore, inhibiting NE presents a potential therapeutic strategy for chronic myelogenous leukemia. This compound is a neutrophil elastase inhibitor that can be used to study the effects of NE inhibition on K-562 cells.[1] The following protocols provide methodologies to quantify the anti-proliferative and pro-apoptotic effects of this compound and to investigate its mechanism of action.
Key Experiments
-
Cell Proliferation Assay (MTT Assay): To determine the effect of this compound on the viability and proliferation of K-562 cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis in K-562 cells following treatment with this compound.
-
Western Blot Analysis: To investigate the effect of this compound on the PI3K/Akt signaling pathway, which is known to be influenced by NE.[1][2][4][5][6]
Data Presentation
Table 1: Effect of this compound on K-562 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 |
| 5 | 62.7 ± 3.8 |
| 10 | 41.3 ± 4.2 |
| 25 | 25.8 ± 3.1 |
| 50 | 15.1 ± 2.5 |
Table 2: Apoptosis Induction by this compound in K-562 Cells (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.2 |
| 10 | 15.8 ± 2.1 | 5.3 ± 1.1 | 21.1 ± 3.2 |
| 25 | 28.4 ± 3.5 | 12.7 ± 2.3 | 41.1 ± 5.8 |
| 50 | 45.1 ± 4.2 | 20.9 ± 3.7 | 66.0 ± 7.9 |
Experimental Protocols
K-562 Cell Culture
-
Cell Line: K-562 (Human chronic myelogenous leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the cells when the density reaches approximately 0.75 x 10^6 cells/mL to maintain logarithmic growth.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed K-562 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed K-562 cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash K-562 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for evaluating this compound in K-562 cells.
References
- 1. Neutrophil elastase and its therapeutic effect on leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase and its therapeutic effect on leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
KRP-109: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-109 is a potent and specific small molecule inhibitor of neutrophil elastase (NE).[1] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator in the inflammatory cascade, particularly in the lungs. Dysregulated NE activity is implicated in the pathogenesis of various inflammatory lung diseases, including severe pneumonia and cystic fibrosis, through the degradation of extracellular matrix proteins and excessive inflammatory responses. This compound has demonstrated efficacy in preclinical models by reducing lung inflammation, suggesting its therapeutic potential in NE-driven pathologies.[1]
These application notes provide an overview of the preclinical administration of this compound, supported by data from in vivo and in vitro studies. The following protocols and data are intended to guide researchers in designing experiments to further evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of neutrophil elastase. By binding to NE, this compound blocks its enzymatic activity, thereby preventing the cleavage of various substrates, including extracellular matrix components like elastin, and mitigating the pro-inflammatory signaling cascades that are activated by NE. This leads to a reduction in neutrophil infiltration and the production of inflammatory cytokines in the lungs.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
In Vivo Efficacy in a Murine Model of Severe Pneumococcal Pneumonia
| Parameter | Control Group | This compound (30 mg/kg) | This compound (50 mg/kg) | Reference |
| Survival Rate | Lower (not specified) | Higher (not significant) | Higher (not significant, p=0.12) | [1] |
| Viable Bacteria in Lungs (log10 CFU/ml) | 7.32 ± 0.17 | 6.86 ± 0.14 | 6.88 ± 0.15 | [1] |
| Total Cells in BALF | Not specified | Decreased | Decreased by 54% | [1] |
| Neutrophils in BALF | Not specified | Decreased | Decreased by 52% | [1] |
| IL-1β in BALF | Not specified | Decreased (not significant) | Decreased by 46% (significant) | [1] |
| MIP-2 in BALF | Not specified | Decreased (not significant) | Decreased by 24% (significant) | [1] |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for this compound.
In Vivo Murine Model of Severe Pneumococcal Pneumonia
This protocol is based on the study by Yamada et al. (2011) to evaluate the in vivo efficacy of this compound.[1]
1. Animal Model:
-
Use female CBA/J mice, aged 5 weeks.
2. Induction of Pneumonia:
-
Inoculate mice intranasally with penicillin-susceptible Streptococcus pneumoniae (ATCC49619 strain).
-
The inoculum dose is 2.5 × 10⁸ CFU/mouse.
3. Dosing and Administration of this compound:
-
Prepare this compound in physiological saline.
-
Administer this compound at doses of 30 mg/kg or 50 mg/kg.
-
The route of administration is intraperitoneal injection.
-
Begin treatment 8 hours after bacterial inoculation.
-
Administer this compound every 8 hours.
-
The control group receives physiological saline via the same route and schedule.
4. Monitoring and Endpoints:
-
Survival Study: Monitor survival rates for 7 days post-infection.
-
Histopathological and Bacteriological Analysis:
-
Euthanize a subset of mice at 48 hours post-infection.
-
Perform histopathological examination of the lungs.
-
Conduct bacteriological analysis of the lungs to determine viable bacterial counts.
-
-
Bronchoalveolar Lavage (BAL):
-
Perform BAL at 48 hours post-infection.
-
Analyze BAL fluid (BALF) for total and differential cell counts (specifically neutrophils).
-
Measure levels of inflammatory cytokines (e.g., IL-1β, MIP-2) in the BALF.
-
In Vitro Mucin Degradation Assay
This protocol is based on the study by Chillappagari et al. (2016) to assess the ability of this compound to inhibit NE-driven mucin degradation.
1. Sample Collection:
-
Collect sputum samples from cystic fibrosis patients.
2. Protease Inhibition Studies:
-
Use alpha1-proteinase inhibitor (A1-PI) as a positive control.
-
Prepare different concentrations of this compound.
-
Incubate sputum samples with this compound or A1-PI.
3. Mucin Degradation Analysis:
-
Analyze mucin degradation using Western blot.
4. Elastase Activity Assay:
-
Perform elastase activity assays using spectrophotometry to quantify the inhibitory effect of this compound.
Conclusion
This compound is a promising neutrophil elastase inhibitor with demonstrated efficacy in preclinical models of inflammatory lung disease. The provided data and protocols offer a foundation for further investigation into its therapeutic potential. Future studies could explore the efficacy of this compound in combination with antibiotics and investigate its pharmacokinetic and pharmacodynamic properties in more detail.[1]
References
Application Notes and Protocols for the Quantification of KRP-109
Disclaimer: The following application note is a template for the analytical quantification of a hypothetical small molecule drug, herein referred to as KRP-109. Due to the ambiguity of the term "this compound" in publicly available scientific literature, this document is intended to serve as a comprehensive example and guide. The experimental parameters, data, and signaling pathway are illustrative and would require specific development and validation for any actual analyte.
Title: A Validated LC-MS/MS Method for the Quantitative Analysis of this compound in Human Plasma
Application Note No. AN-2025-01
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol utilizes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other drug development applications requiring the precise measurement of this compound.
Introduction
This compound is a novel small molecule inhibitor of the hypothetical "Kinase X" signaling pathway, which is implicated in certain proliferative diseases. To support preclinical and clinical development, a reliable bioanalytical method is essential for the accurate determination of this compound concentrations in biological matrices. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma, validated according to industry-standard guidelines.
Experimental Protocols
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Allow all plasma samples, standards, and quality control (QC) samples to thaw to room temperature.
-
To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound-d4 at 500 ng/mL in 50% MeOH).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 10 |
| 4.0 | 10 |
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 450.2 | 250.1 |
| This compound-d4 (IS) | 454.2 | 254.1 |
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Data Presentation
The method was validated over a concentration range of 0.5 to 500 ng/mL. The following tables summarize the performance of the assay.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.55 | 103.3 | 6.2 |
| Mid QC | 75 | 72.9 | 97.2 | 4.1 |
| High QC | 400 | 408.2 | 102.1 | 3.5 |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Hypothetical inhibition of the Kinase X pathway by this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation protocol, combined with the speed and sensitivity of the analytical method, makes it well-suited for high-throughput analysis in a drug development setting. The validation data demonstrates that the method meets the required standards for accuracy, precision, and linearity.
Application Notes and Protocols for In Vivo Imaging of Novel Radiotracers: A Generalizable Framework for Compounds such as KRP-109
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public information is available for a compound designated "KRP-109." The following application notes and protocols provide a generalized framework for the in vivo imaging of a novel small molecule radiotracer using common nuclear medicine techniques. This document is intended to serve as a template that can be adapted for a specific compound of interest.
Introduction
In vivo imaging with radiolabeled molecules is a powerful technique in drug development and biomedical research, enabling the non-invasive assessment of biodistribution, target engagement, and pharmacokinetics.[1][2][3] This document outlines standardized protocols for the radiolabeling, in vivo imaging (PET/SPECT), and ex vivo biodistribution analysis of a novel tracer, hypothetically termed this compound.
The protocols described herein are based on established methodologies for small molecule radiopharmaceuticals and are designed to be adaptable to the specific chemical properties of the compound under investigation.[4][5]
Data Presentation: Quantitative Summary
Clear and concise data presentation is crucial for the evaluation of a novel radiotracer. The following tables provide a template for summarizing key quantitative data.
Table 1: Radiosynthesis and Quality Control of Radiolabeled this compound
| Parameter | Specification | Batch 1 | Batch 2 | Batch 3 |
| Radiochemical Yield (%) | > 20% | e.g., 35 | ||
| Radiochemical Purity (%) | > 95% | e.g., >99 | ||
| Molar Activity (GBq/µmol) | > 40 | e.g., 55 | ||
| Synthesis Time (min) | < 60 | e.g., 45 |
Table 2: Ex Vivo Biodistribution in Tumor-Bearing Mice (%ID/g)
| Organ | 30 min Post-Injection | 60 min Post-Injection | 120 min Post-Injection |
| Blood | |||
| Tumor | |||
| Brain | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Kidneys | |||
| Spleen | |||
| Muscle | |||
| Bone |
Table 3: Tumor-to-Organ Ratios from PET/SPECT Imaging
| Ratio | 30 min Post-Injection | 60 min Post-Injection | 120 min Post-Injection |
| Tumor-to-Blood | |||
| Tumor-to-Muscle | |||
| Tumor-to-Brain | |||
| Tumor-to-Liver |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Iodine-125 (Illustrative)
This protocol describes a general method for radioiodination, a common technique for labeling small molecules for SPECT imaging. The choice of radionuclide and labeling chemistry will depend on the specific structure of this compound.
Materials:
-
This compound precursor (e.g., with a phenol (B47542) or tributylstannyl group)
-
[¹²⁵I]Sodium Iodide
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching agent (e.g., Sodium metabisulfite)
-
Phosphate buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
High-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
Preparation: Dissolve the this compound precursor in a suitable solvent (e.g., ethanol). Prepare fresh solutions of Chloramine-T and sodium metabisulfite.
-
Reaction: In a shielded vial, add the precursor solution, [¹²⁵I]NaI, and the oxidizing agent. Allow the reaction to proceed at room temperature for 5-15 minutes.
-
Quenching: Stop the reaction by adding the quenching agent.
-
Purification: Purify the reaction mixture using an SPE cartridge to remove unreacted iodine and other impurities. Elute the radiolabeled product with an appropriate solvent.
-
Quality Control:
-
Determine radiochemical purity using radio-HPLC.
-
Calculate the radiochemical yield by comparing the activity of the purified product to the initial activity.
-
Determine molar activity based on the amount of radioactivity and the mass of the compound.
-
Radiolabeling workflow for this compound.
Protocol 2: In Vivo PET/SPECT Imaging in a Xenograft Mouse Model
This protocol outlines a general procedure for imaging the biodistribution of a radiotracer in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumor xenografts)
-
Radiolabeled this compound in sterile saline
-
Anesthesia system (e.g., isoflurane)
-
Small animal PET or SPECT scanner with integrated CT
-
Heating pad to maintain body temperature
-
Tail vein catheter
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a catheter in the lateral tail vein for tracer injection.
-
Position the animal on the scanner bed and maintain body temperature.
-
-
Radiotracer Injection: Administer a bolus of radiolabeled this compound (e.g., 5-10 MBq for PET, 15-20 MBq for SPECT) via the tail vein catheter.
-
Imaging:
-
Dynamic Scan (Optional): Begin a dynamic scan immediately after injection for 60-90 minutes to assess tracer kinetics.
-
Static Scans: Acquire static images at various time points (e.g., 30, 60, and 120 minutes post-injection). A typical scan duration is 15-30 minutes.
-
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the nuclear imaging data.
-
Image Reconstruction and Analysis:
-
Reconstruct the PET/SPECT images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET/SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest.
-
Quantify the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
In vivo imaging experimental workflow.
Protocol 3: Ex Vivo Biodistribution Study
This protocol provides a method for quantifying tracer accumulation in various tissues at discrete time points, serving as a gold standard for comparison with imaging data.[6]
Materials:
-
Tumor-bearing mice
-
Radiolabeled this compound
-
Gamma counter
-
Precision balance
-
Dissection tools
Procedure:
-
Injection: Inject a known quantity of radiolabeled this compound into a cohort of mice via the tail vein.
-
Euthanasia: At predetermined time points (e.g., 30, 60, and 120 minutes), euthanize a subset of animals (typically n=3-5 per time point).
-
Tissue Dissection: Rapidly dissect organs and tissues of interest (e.g., tumor, blood, brain, liver, kidneys, muscle).
-
Weighing and Counting:
-
Blot tissues to remove excess blood, and weigh them accurately.
-
Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a calibrated gamma counter.
-
-
Data Calculation: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Hypothetical Signaling Pathway for this compound
Assuming this compound is designed to target a specific cellular pathway upregulated in cancer, the following diagram illustrates a hypothetical mechanism of action. For example, this compound could be an inhibitor of a kinase involved in a proliferation signaling cascade.
Hypothetical this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 4. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [helda.helsinki.fi]
Application Notes and Protocols: High-Throughput Screening for Neutrophil Elastase Inhibitors
Introduction
KRP-109 is identified as a potent and specific inhibitor of neutrophil elastase (NE), a serine protease implicated in a variety of inflammatory diseases.[1] As such, this compound is a product of interest that would be identified and characterized through high-throughput screening (HTS) assays, rather than being a tool used within these assays to screen for other compounds.
These application notes provide a detailed framework and protocol for a robust high-throughput screening assay designed to identify novel inhibitors of neutrophil elastase, such as this compound. The described assay is suitable for screening large compound libraries to discover new therapeutic agents for inflammatory conditions.
Scientific Background
Neutrophil elastase is a key mediator of tissue damage in chronic inflammatory diseases. Its proteolytic activity, when unchecked, contributes to the degradation of extracellular matrix proteins. The inhibition of neutrophil elastase is a validated therapeutic strategy for mitigating the pathological consequences of excessive inflammation. High-throughput screening provides an efficient means to systematically test large numbers of chemical compounds for their ability to inhibit this enzyme.
Signaling Pathway of Neutrophil Elastase-Mediated Inflammation
The following diagram illustrates the general inflammatory cascade involving neutrophil elastase and the point of intervention for inhibitors.
Caption: Neutrophil elastase signaling pathway and point of inhibition.
High-Throughput Screening Assay for Neutrophil Elastase Inhibitors
This section outlines a typical fluorometric HTS assay for identifying inhibitors of neutrophil elastase.
Assay Principle
The assay is based on the cleavage of a fluorogenic substrate by neutrophil elastase. In the absence of an inhibitor, the enzyme cleaves the substrate, releasing a fluorescent molecule, which results in an increase in fluorescence intensity. When an effective inhibitor is present, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The change in fluorescence is directly proportional to the enzyme's activity.
Experimental Workflow
The following diagram outlines the key steps in the high-throughput screening workflow.
Caption: High-throughput screening experimental workflow.
Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Neutrophil Elastase (Human) | Example Supplier | XXX-123 |
| Fluorogenic Substrate | Example Supplier | YYY-456 |
| Assay Buffer (e.g., Tris-HCl) | Example Supplier | ZZZ-789 |
| 384-well Black Assay Plates | Example Supplier | ABC-012 |
| This compound (or other known inhibitor) | N/A | N/A |
| DMSO (for compound dilution) | Example Supplier | DEF-345 |
Assay Protocol
-
Compound Preparation:
-
Prepare stock solutions of test compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of compound stocks into 384-well assay plates.
-
For controls, dispense DMSO only (negative control) and a known neutrophil elastase inhibitor like this compound (positive control).
-
-
Reagent Preparation:
-
Prepare the assay buffer at the desired pH and ionic strength.
-
Dilute the neutrophil elastase stock solution to the working concentration in assay buffer.
-
Dilute the fluorogenic substrate stock solution to the working concentration in assay buffer.
-
-
Assay Procedure:
-
Add a defined volume of the diluted neutrophil elastase solution to each well of the compound-containing assay plates.
-
Centrifuge the plates briefly to ensure proper mixing.
-
Incubate the plates at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding a defined volume of the diluted fluorogenic substrate to all wells.
-
Immediately transfer the plates to a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the enzymatic reaction for each well by calculating the slope of the linear portion of the kinetic read.
-
Calculate Percent Inhibition:
-
Use the following formula to calculate the percentage of inhibition for each test compound: % Inhibition = (1 - (V₀_compound - V₀_bkg) / (V₀_neg_ctrl - V₀_bkg)) * 100
-
Where:
-
V₀_compound is the reaction rate in the presence of the test compound.
-
V₀_bkg is the background reaction rate (no enzyme).
-
V₀_neg_ctrl is the reaction rate of the negative control (DMSO only).
-
-
-
Dose-Response Curves and IC50 Determination:
-
For active compounds ("hits"), perform secondary screening with a serial dilution of the compound to generate a dose-response curve.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from a high-throughput screen for neutrophil elastase inhibitors.
Table 1: HTS Assay Parameters
| Parameter | Value |
| Assay Format | 384-well plate |
| Final Assay Volume | 20 µL |
| Enzyme Concentration | 5 nM |
| Substrate Concentration | 10 µM |
| Incubation Time | 30 minutes |
| Temperature | 37°C |
| Wavelengths (Ex/Em) | 400 nm / 505 nm |
Table 2: Quality Control Metrics
| Metric | Value | Acceptance Criteria |
| Z'-factor | 0.75 | > 0.5 |
| Signal-to-Background (S/B) | 10 | > 5 |
| CV of Controls | < 10% | < 15% |
Table 3: Example Hit Compound Data
| Compound ID | % Inhibition (at 10 µM) | IC50 (µM) |
| Hit-001 | 95.2 | 0.15 |
| Hit-002 | 88.7 | 1.2 |
| This compound (Control) | 99.8 | 0.05 |
Conclusion
This application note details a robust and reliable high-throughput screening assay for the identification and characterization of novel neutrophil elastase inhibitors. The provided protocols and data presentation formats offer a comprehensive guide for researchers and drug development professionals aiming to discover new therapeutic leads for inflammatory diseases. The identification of potent and selective inhibitors, such as this compound, through such screening campaigns is a critical first step in the development of new medicines.
References
Application Notes and Protocols for AERA-109: An In Vivo CAR-T Cell Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
AERA-109 is an investigational therapeutic agent designed for the in vivo generation of Chimeric Antigen Receptor (CAR) T cells, targeting B cell-mediated autoimmune diseases. This system utilizes a proprietary targeted lipid nanoparticle (tLNP) delivery platform to deliver messenger RNA (mRNA) encoding a CAR to a patient's T cells directly within the body.[1][2][3] This approach circumvents the need for conventional ex vivo CAR-T cell manufacturing, which is often complex and resource-intensive.[1][2][4] Preclinical studies in humanized mouse models and non-human primates have demonstrated that AERA-109 can induce potent, dose-dependent depletion of B cells in both blood and tissues.[1][2][3][5]
These application notes provide a summary of the preclinical data and detailed protocols for the in vivo application of AERA-109 in relevant animal models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of AERA-109 in humanized mouse models and non-human primates.
Table 1: In Vivo Efficacy of AERA-109 in Humanized Mice
| Parameter | Dose Group (mg/kg) | Outcome | Reference |
| B Cell Depletion (Blood) | 0.03 | Complete Depletion | [6] |
| B Cell Depletion (Spleen) | 0.03 | Complete Depletion | [6] |
| B Cell Depletion (Blood) | 0.1 | Robust Activity | [6] |
| B Cell Depletion (Tissues) | 0.1 | Robust Activity | [6] |
Table 2: In Vivo Efficacy of AERA-109 in Non-Human Primates (NHP)
| Parameter | Dose Group (mg/kg) | Dosing Regimen | Outcome | Reference |
| B Cell Depletion (Periphery) | 0.3 | Single Dosing Cycle | Potent and Durable Depletion | [7][8] |
| B Cell Depletion (Spleen) | 0.3 | Single Dosing Cycle | Potent and Durable Depletion | [7][8] |
| B Cell Depletion (Bone Marrow) | 0.3 | Single Dosing Cycle | Potent and Durable Depletion | [7][8] |
| B Cell Depletion (Lymph Nodes) | 0.3 | Single Dosing Cycle | Potent and Durable Depletion | [7][8] |
| CAR-T Generation | 0.3 | Two-dose regimen | Transient CD8+ CAR-T cell generation | [6] |
| T Cell Phenotype | 0.3 | Two-dose regimen | Expansion of CD8+ T cells and shift to activated and memory phenotypes | [6] |
Signaling Pathways and Mechanisms
The fundamental mechanism of AERA-109 involves the in vivo transfection of T cells with a CAR-encoding mRNA, leading to the transient expression of CARs on the T cell surface. These CAR-T cells are then able to recognize and eliminate target B cells.
Experimental Protocols
The following are detailed methodologies for key experiments involving AERA-109 in preclinical in vivo models.
Protocol 1: Evaluation of AERA-109 Efficacy in Humanized Mice
This protocol outlines the procedure for assessing the B cell depletion efficacy of AERA-109 in a humanized mouse model.
1. Animal Model:
-
Utilize immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells (CD34+) to reconstitute a human immune system.[6]
2. AERA-109 Preparation and Administration:
-
Reconstitute lyophilized AERA-109 in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired concentration.
-
Administer AERA-109 intravenously (IV) via the tail vein.
-
For a two-dose regimen, administer the second dose 72 hours after the first.[6]
3. Sample Collection:
-
Collect peripheral blood samples at baseline and at specified time points post-administration.
-
At the study endpoint, euthanize mice and harvest tissues of interest, such as the spleen and bone marrow.
4. B Cell Quantification:
-
Prepare single-cell suspensions from blood, spleen, and bone marrow.
-
Perform flow cytometry using fluorescently labeled antibodies against human CD19 (B cell marker) and CD45 (pan-leukocyte marker).
-
Quantify the percentage and absolute number of B cells in each sample.
Protocol 2: Pharmacodynamic and Efficacy Assessment of AERA-109 in Non-Human Primates
This protocol describes the evaluation of AERA-109 in a non-human primate (NHP) model, which more closely resembles human physiology.
1. Animal Model:
-
Use healthy, adult cynomolgus monkeys.
2. AERA-109 Administration:
-
Administer AERA-109 via intravenous infusion.
-
For a multi-dose cycle, infusions can be administered 72 hours apart.[6]
3. Pharmacodynamic Monitoring:
-
Collect peripheral blood at multiple time points to assess:
-
CAR-T cell generation and persistence via flow cytometry (using anti-CAR antibodies).
-
T cell activation and memory markers (e.g., CD69, CD25, CD45RO, CCR7).
-
B cell counts (using anti-CD20 or anti-CD19 antibodies).
-
-
Monitor for any clinical signs and changes in hematology and serum chemistry.
4. Tissue Analysis (at study termination):
-
Collect spleen, bone marrow, and lymph nodes.
-
Prepare single-cell suspensions for flow cytometric analysis of B cell populations.
Conclusion
AERA-109 represents a promising, next-generation approach to CAR-T cell therapy, with the potential to offer a more accessible and scalable treatment option for B cell-mediated autoimmune diseases. The preclinical data gathered from in vivo studies in humanized mice and non-human primates demonstrate its ability to effectively generate CAR-T cells and deplete target B cell populations. The protocols outlined above provide a framework for the continued investigation and development of this innovative therapeutic platform.
References
- 1. Aera Therapeutics Presents Preclinical Data and Announces Nomination of First Development Candidate, AERA-109, a Targeted In Vivo CAR-T Therapy for B Cell-mediated Autoimmune Diseases • Aera Therapeutics [aeratx.com]
- 2. Aera Therapeutics Presents Preclinical Data and Announces Nomination of First Development Candidate, AERA-109, a Targeted In Vivo CAR-T Therapy for B Cell-mediated Autoimmune Diseases - BioSpace [biospace.com]
- 3. Aera Therapeutics selects AERA-109 for autoimmune diseases | BioWorld [bioworld.com]
- 4. huasan.net [huasan.net]
- 5. Aera Reports Preclinical Data on Lipid Nanoparticle-Delivered In Vivo CAR-T Therapy [biopharmatrend.com]
- 6. aeratx.com [aeratx.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: Cell Viability Assessment Following KRP-109 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-109 is a synthetic agonist of the sphingosine-1-phosphate (S1P) receptor, with high selectivity for the S1P receptor subtype 1 (S1P1). S1P and its receptors are critical regulators of numerous cellular processes, including cell survival, proliferation, migration, and immune cell trafficking. As an S1P1 receptor agonist, this compound modulates the immune system by promoting the retention of lymphocytes in secondary lymphoid organs, thereby reducing circulating lymphocyte counts. This mechanism of action makes this compound and similar compounds promising therapeutic agents for autoimmune diseases and in preventing organ transplant rejection.
These application notes provide a detailed protocol for assessing the in vitro effects of this compound on cell viability using a colorimetric MTT assay. The protocol is designed to be adaptable for various cell lines, particularly lymphocytes and other immune cells that express the S1P1 receptor.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from cell viability assays with this compound treatment.
Table 1: Dose-Response Effect of this compound on Cell Viability
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (nM) | 95% Confidence Interval |
| Jurkat (T lymphocyte) | ||
| Splenocytes | ||
| Peripheral Blood Mononuclear Cells (PBMCs) |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified spectrophotometrically.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (e.g., Jurkat cells, primary lymphocytes)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture target cells to a logarithmic growth phase.
-
Harvest cells by centrifugation and resuspend in fresh complete medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in a final volume of 100 µL. The optimal seeding density should be determined empirically for each cell line.[2]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment solution directly (for suspension cells).
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C. During this incubation, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Add 100 µL of the solubilization solution to each well.[2]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for the MTT-based cell viability assay.
Caption: Simplified S1P1 receptor signaling pathway activated by this compound.
References
KRP-109 in combination with [another compound] protocol
An important clarification is needed regarding the identity of the compound "KRP-109." Initial searches have revealed multiple investigational drugs with similar designations, including INBRX-109, CPP-109, AD109, and RXI-109. However, none of these appear to be the specific "this compound" for which combination therapy data is readily available in the public domain.
To provide accurate and relevant Application Notes and Protocols as requested, it is crucial to first correctly identify the compound of interest and the specific therapeutic agent it is being combined with. Without this clarification, any information provided would be speculative and not meet the standards of detailed, data-driven scientific documentation.
We recommend that the user verify the precise name of the compound and the context of its use in combination therapy. Once the correct compound and its combination partner are identified, we can proceed with a targeted search for the necessary data to generate the comprehensive Application Notes and Protocols, including:
-
Quantitative Data Tables: Summarizing key metrics from preclinical and clinical studies.
-
Detailed Experimental Protocols: Outlining the methodologies used in relevant assays.
-
Signaling Pathway and Workflow Diagrams: Visualizing the mechanisms of action and experimental procedures using Graphviz.
We await further information to proceed with this request.
Troubleshooting & Optimization
Troubleshooting KRP-109 insolubility in experiments
Welcome to the technical support center for KRP-109. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a focus on the insolubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of neutrophil elastase (NE). Its mechanism of action involves the reduction of TGF-β (Transforming Growth Factor-beta) signal-related gene expression. By inhibiting neutrophil elastase, this compound can modulate inflammatory responses and downstream signaling pathways, making it a valuable tool for research in various therapeutic areas.
Q2: I'm observing precipitation of this compound when I add my DMSO stock to aqueous solutions like PBS or cell culture media. Why is this happening?
This is a common issue for hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous environments. When the concentrated DMSO stock is diluted into a larger volume of aqueous buffer, the this compound molecules are no longer adequately solvated and aggregate, forming a visible precipitate.
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 1%, with 0.1% being a widely accepted safe concentration for most cell lines. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to address the insolubility of this compound in your experiments.
Initial Observation: Precipitate Formation
If you observe a precipitate, cloudiness, or crystals in your solution after adding this compound, follow these troubleshooting steps.
Step 1: Optimize Stock Solution Preparation
Ensure your this compound stock solution in DMSO is fully dissolved before further dilution.
-
Recommended Action: After adding DMSO to your this compound powder, vortex the solution vigorously. If insolubility persists, gentle warming of the solution to 37°C or brief sonication can aid in complete dissolution.
Step 2: Employ a Serial Dilution Strategy
Directly diluting a highly concentrated DMSO stock into an aqueous buffer is a common cause of precipitation. A serial dilution approach can mitigate this.
-
Recommended Action: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, and then add this intermediate stock to your aqueous buffer.
Step 3: Modify the Dilution Technique
The method of mixing can significantly impact solubility.
-
Recommended Action: Add the this compound DMSO stock to the aqueous solution dropwise while gently vortexing or swirling the receiving tube/flask. This gradual introduction helps to disperse the compound more effectively and prevents the formation of localized high concentrations that can lead to precipitation.
Step 4: Consider Co-solvents and Formulation Aids
If precipitation persists, the use of co-solvents or other solubilizing agents may be necessary, particularly for in vivo studies or challenging in vitro assays.
-
Recommended Action:
-
Co-solvents: A mixture of solvents can improve solubility. For example, a combination of DMSO, PEG400, and Tween 80 can be effective.
-
Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can help to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: Molecules like HPBCD can form inclusion complexes with this compound, enhancing its solubility in aqueous solutions.
-
Quantitative Data Summary
The following tables provide a general guide for preparing this compound solutions. Note that optimal concentrations may vary depending on the specific experimental conditions.
Table 1: this compound Stock Solution Preparation in DMSO
| Concentration | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| 1 mM | 1.96 mL | 9.79 mL | 19.59 mL |
| 5 mM | 0.39 mL | 1.96 mL | 3.92 mL |
| 10 mM | 0.20 mL | 0.98 mL | 1.96 mL |
| 50 mM | 0.04 mL | 0.20 mL | 0.39 mL |
Data is based on a molecular weight of 510.54 g/mol for this compound.
Table 2: Suggested Co-solvent Formulations for Poorly Soluble Compounds
| Formulation | Composition | Application Notes |
| DMSO/PEG400/Tween 80/Saline | 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline | A common formulation for in vivo studies. |
| DMSO/Cremophor EL/Saline | 5-10% DMSO, 5-10% Cremophor EL, 80-90% Saline | Cremophor EL is a non-ionic solubilizer. |
| HPBCD in Saline | 20-40% (w/v) HPBCD in saline | The compound is first dissolved in a small amount of DMSO and then added to the HPBCD solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh out the desired mass of this compound powder.
-
Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (see Table 1).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thaw a frozen aliquot of your 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Perform an intermediate dilution of the this compound stock solution in pre-warmed media. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate by adding 10 µL of the 10 mM stock to 90 µL of DMSO. Then, add 10 µL of the 1 mM intermediate to 990 µL of pre-warmed cell culture medium.
-
Add the final volume of the diluted this compound solution to your cell culture plate dropwise while gently swirling the plate.
-
Visually inspect the wells for any signs of precipitation under a microscope.
-
Always include a vehicle control (the same final concentration of DMSO in media) in your experiment.
Visualizations
Signaling Pathway: Inhibition of Neutrophil Elastase-Mediated TGF-β Signaling by this compound
Caption: this compound inhibits Neutrophil Elastase, preventing the activation of TGF-β and subsequent downstream SMAD signaling.
Experimental Workflow: Troubleshooting this compound Insolubility
Caption: A logical workflow for troubleshooting the insolubility of this compound in experimental settings.
Technical Support Center: Optimizing KRP-109 Concentration for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of KRP-109 concentration in various in vitro assays. This compound is a potent and specific inhibitor of neutrophil elastase (NE), an enzyme implicated in a variety of inflammatory diseases. Proper concentration optimization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets and inhibits the activity of neutrophil elastase.[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and it is capable of degrading a wide range of extracellular matrix proteins. By inhibiting neutrophil elastase, this compound can reduce tissue damage and inflammation. It has also been reported to decrease the expression of genes related to the TGF-β signaling pathway, although the precise mechanism of this effect is still under investigation.
Q2: In which in vitro assays can this compound be used?
A2: this compound is primarily used in enzyme inhibition assays to determine its potency and selectivity against purified neutrophil elastase. It can also be utilized in cell-based assays to investigate its effects on cellular processes where neutrophil elastase is active, such as in studies of lung inflammation, cystic fibrosis, and other inflammatory conditions.[2]
Q3: How do I determine the starting concentration for my experiments?
A3: For initial experiments with purified neutrophil elastase, a wide range of this compound concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). A typical starting point could be a serial dilution from 1 µM down to the low nanomolar range. For cell-based assays, the effective concentration will depend on the cell type and the specific assay. It is recommended to perform a dose-response curve, starting from a concentration similar to the enzymatic IC50 and extending several logs above and below this value.
Q4: How should I prepare and store this compound?
A4: The solubility and stability of this compound in different solvents should be confirmed from the supplier's datasheet. Typically, a stock solution is prepared in a solvent like DMSO and then further diluted in the appropriate assay buffer. It is crucial to ensure that the final concentration of the solvent in the assay does not affect the experimental results. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guides
Neutrophil Elastase Inhibition Assays
| Issue | Possible Cause | Solution |
| No or low inhibition observed | Inhibitor inactivity: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. |
| Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for this compound activity. | Verify that the assay conditions are within the optimal range for both the enzyme and the inhibitor. | |
| Enzyme concentration too high: An excess of neutrophil elastase can overwhelm the inhibitor. | Optimize the enzyme concentration to ensure the assay is sensitive to inhibition. | |
| High variability between replicates | Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and ensure proper mixing of all reagents. |
| Incomplete mixing: Reagents, including this compound, may not be uniformly distributed in the assay wells. | Gently mix the contents of each well after adding all components. | |
| Inhibitor precipitation: this compound may not be fully soluble in the assay buffer at the tested concentrations. | Visually inspect for any precipitate. If necessary, adjust the solvent concentration or use a different buffer. |
Cell-Based Assays
| Issue | Possible Cause | Solution |
| High cell toxicity observed | This compound is cytotoxic at the tested concentration: The inhibitor may be causing cell death, independent of its effect on neutrophil elastase. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range where this compound is not toxic to the cells. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). | |
| Inconsistent or unexpected results | Cell passage number: The responsiveness of cells can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Cell density: The number of cells per well can influence the outcome of the assay. | Optimize and standardize the cell seeding density for your specific assay. | |
| Assay timing: The duration of inhibitor treatment and the timing of the assay readout are critical parameters. | Perform a time-course experiment to determine the optimal incubation time. |
Data Presentation
Table 1: Example Data Table for this compound Concentration Optimization
| Assay Type | Target | Cell Line (if applicable) | This compound Concentration | Measured Effect (e.g., % Inhibition, % Viability) | IC50 / EC50 (if applicable) |
| Enzyme Inhibition | Purified Human Neutrophil Elastase | N/A | 1 nM | User-defined data | User-defined data |
| 10 nM | User-defined data | ||||
| 100 nM | User-defined data | ||||
| 1 µM | User-defined data | ||||
| Cell Viability | N/A | A549 | 100 nM | User-defined data | > 10 µM (example) |
| 1 µM | User-defined data | ||||
| 10 µM | User-defined data | ||||
| 100 µM | User-defined data |
Experimental Protocols
Protocol 1: Neutrophil Elastase Inhibition Assay
Objective: To determine the IC50 value of this compound against purified human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.
-
Add a fixed amount of purified human neutrophil elastase to each well of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the reaction rate for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound on a specific cell line.
Materials:
-
Cell line of interest (e.g., A549 human lung adenocarcinoma cells)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Canonical TGF-β Signaling Pathway.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for In Vitro Assays.
References
Technical Support Center: Overcoming Drug Resistance
This technical support center provides a generalized framework for researchers encountering drug resistance in a cancer cell line, using a hypothetical anti-cancer agent, "Compound-X," as an example. The principles, troubleshooting guides, and experimental protocols outlined below are broadly applicable to investigating and overcoming resistance to various therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Compound-X, is now showing reduced responsiveness. What could be the reason?
A1: Reduced responsiveness, or acquired resistance, can arise from various molecular changes within the cancer cells. Common mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[2][3][4]
-
Alterations in the drug target: Mutations or changes in the expression level of the protein targeted by Compound-X can prevent the drug from binding effectively.
-
Activation of alternative signaling pathways: Cells can bypass the effects of Compound-X by activating other survival pathways to sustain proliferation and inhibit apoptosis.[5]
-
Enhanced DNA repair mechanisms: If Compound-X induces DNA damage, resistant cells may upregulate DNA repair pathways to counteract its effects.
-
Inhibition of apoptosis: Changes in the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, can make cells more resistant to programmed cell death.[6]
Q2: How can I confirm that my cell line has developed resistance to Compound-X?
A2: The most direct way to confirm resistance is to perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of Compound-X in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?
A3: A good starting point is to investigate the most common resistance mechanisms. This can include:
-
Western Blot Analysis: Examine the expression levels of key proteins involved in drug resistance, such as P-gp (ABCB1), and markers of apoptosis (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).[6][7]
-
Gene Expression Analysis: Use techniques like qPCR or RNA-seq to look for changes in the expression of genes associated with drug resistance.
Troubleshooting Guides
Guide 1: Investigating Increased Drug Efflux
If you suspect that increased drug efflux is the cause of resistance, you can perform the following experiments:
-
P-glycoprotein Expression Analysis:
-
Western Blot: Compare the protein levels of P-gp in your sensitive and resistant cell lines. An increased level in the resistant line is a strong indicator of this mechanism.
-
Immunofluorescence: Visualize the localization and expression of P-gp in the cell membrane.
-
-
Functional Efflux Assays:
-
Use a fluorescent substrate of P-gp (e.g., Rhodamine 123). Resistant cells will show lower intracellular fluorescence due to increased efflux.
-
Treat the resistant cells with a known P-gp inhibitor (e.g., Verapamil or Tariquidar) in combination with Compound-X.[2] A restoration of sensitivity to Compound-X would suggest that P-gp-mediated efflux is a key resistance mechanism.
-
Guide 2: Exploring Combination Therapies to Overcome Resistance
If resistance is due to the activation of alternative survival pathways, a combination therapy approach may be effective.
-
Hypothesize a Combination: Based on the known signaling pathways in your cancer type, select a second drug that targets a pathway likely to be compensating for the inhibition by Compound-X. For example, if Compound-X targets the PI3K/Akt pathway, a MEK inhibitor could be a rational combination partner.
-
Perform a Synergy Analysis:
-
Treat the resistant cells with a matrix of concentrations of Compound-X and the second drug.
-
Measure cell viability after treatment.
-
Analyze the data using synergy models like Bliss Independence or Loewe Additivity to determine if the combination is synergistic, additive, or antagonistic.[8][9][10][11] A synergistic interaction indicates that the combination is more effective than the sum of the individual drugs.
-
Quantitative Data
Table 1: IC50 Values of Compound-X in Sensitive and Resistant [Cell Line]
| Cell Line | IC50 of Compound-X (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant | 10.0 | 20 |
Table 2: Western Blot Quantification of Protein Expression
| Protein | Parental (Sensitive) | Resistant | Fold Change |
| P-glycoprotein | 1.0 | 8.5 | +8.5 |
| Cleaved Caspase-3 (after Compound-X treatment) | 5.2 | 1.1 | -4.7 |
| Bcl-2 | 1.0 | 4.3 | +4.3 |
Table 3: Synergy Analysis of Compound-X with a MEK Inhibitor
| Combination | Bliss Synergy Score | Loewe Synergy Score | Interpretation |
| Compound-X + MEK Inhibitor | 15.2 | 12.8 | Synergistic |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-X for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is used to measure the expression levels of specific proteins.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-cleaved caspase-3, anti-Bcl-2) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways involved in drug action and resistance.
Caption: A logical workflow for troubleshooting drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment | MDPI [mdpi.com]
- 5. Cancer resistance via the downregulation of the tumor suppressors RKIP and PTEN expressions: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. SynergyFinder 2.0 analysis of multi-drug combinations [bio-protocol.org]
- 9. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
KRP-109 Technical Support Center: Troubleshooting Long-Term Storage Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and long-term storage of KRP-109, a neutrophil elastase inhibitor. The following information addresses common issues and questions regarding the handling, storage, and troubleshooting of this compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. Recommendations for both the solid compound and stock solutions are summarized below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. To ensure accuracy, bring the powdered this compound and the solvent to room temperature before mixing. Sonication can be used to aid dissolution. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My this compound stock solution has been stored for an extended period. How can I check if it is still active?
A3: The best way to confirm the activity of your this compound stock solution is to perform a functional assay, such as a neutrophil elastase inhibitor screening assay. You can compare the activity of your stored stock solution to a freshly prepared solution or a previously validated batch. Additionally, analytical methods like HPLC can be used to assess the purity of the compound and detect any potential degradation products.
Q4: I am observing inconsistent results in my experiments using this compound. Could this be related to stability issues?
A4: Yes, inconsistent results can be a sign of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light or extreme temperatures can lead to reduced potency and variability in your experiments. It is also important to consider the stability of this compound in your specific experimental media, as components in the media could potentially react with the compound.
Troubleshooting Guide
This guide addresses specific issues that you might encounter, providing potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Solution |
| Complete loss of this compound activity | - Improper long-term storage: Storing the solid or stock solution at incorrect temperatures can lead to rapid degradation. - Contamination: The stock solution may have been contaminated during preparation or handling. | - Verify that the storage conditions align with the recommendations in the table above. - Prepare a fresh stock solution from the solid compound. - If the issue persists, consider performing a stability analysis on your sample (see Experimental Protocols section). |
| Gradual decrease in this compound potency over time | - Repeated freeze-thaw cycles: This is a common cause of degradation for compounds in solution. - Exposure to light: this compound, containing a benzoxazinone (B8607429) core, may be susceptible to photodecomposition. - Oxidation: Exposure to air can lead to oxidative degradation. | - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. - Store stock solutions in amber vials or wrap vials in foil to protect from light. - After use, purge the headspace of the vial with an inert gas like argon or nitrogen before re-sealing. |
| Precipitate formation in stock solution after thawing | - Poor solubility at low temperatures: The compound may be precipitating out of solution upon freezing. - Solvent evaporation: Over time, solvent evaporation can increase the concentration beyond the solubility limit. | - Before each use, ensure the solution is completely thawed and vortex thoroughly to redissolve any precipitate. Gentle warming may be necessary. - Use tightly sealed vials to prevent solvent evaporation. |
| Variability between experimental replicates | - Incomplete dissolution: The compound may not be fully dissolved in the stock solution or the experimental medium. - Adsorption to plastics: Small molecules can sometimes adhere to the surface of plastic labware. | - Confirm complete dissolution of the compound visually and by vortexing before use. - Consider using low-protein-binding tubes and pipette tips. |
Data on Storage Conditions for this compound
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | 0 - 4 °C | Short-term (days to weeks) | Dry, dark |
| -20 °C | Long-term (months to years) | Dry, dark | |
| Stock Solution (in DMSO) | 0 - 4 °C | Short-term (days to weeks) | |
| -20 °C | Long-term (months) | Aliquoted, protected from light |
Note: The shelf life of this compound is greater than 2 years if stored properly as a solid.[1]
Experimental Protocols
Protocol for Assessing this compound Stability via HPLC
This protocol provides a general framework for conducting a forced degradation study to identify potential stability issues with this compound.
Objective: To determine the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (solid or stock solution)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Mix the this compound solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose the solid this compound and the stock solution to a light source (e.g., UV lamp) for a defined period. A control sample should be wrapped in foil.
-
-
HPLC Analysis:
-
Analyze the stressed samples and an unstressed control sample by HPLC.
-
A typical starting method could be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
The retention times of the new peaks can be used to track specific degradation products.
-
Visualizations
This compound Troubleshooting Logic
Caption: A flowchart for troubleshooting common issues with this compound stability.
Signaling Pathway of Neutrophil Elastase-Induced TGF-β1 Secretion
This compound is an inhibitor of neutrophil elastase. One of the downstream effects of neutrophil elastase is the induction of Transforming Growth Factor-beta 1 (TGF-β1) secretion, which is implicated in airway remodeling. The simplified signaling pathway is illustrated below.
Caption: this compound inhibits Neutrophil Elastase, blocking TGF-β1 secretion.
References
Technical Support Center: Interpreting Unexpected Results from KRP-109 Studies
Disclaimer: The compound "KRP-109" does not correspond to a known therapeutic agent in publicly available databases. This technical support guide has been developed based on information for two plausible alternative compounds, INBRX-109 and RXI-109 , given the potential for a typographical error in the query. Please select the information relevant to the compound used in your research.
Section 1: INBRX-109 (Ozekibart)
INBRX-109 is a recombinant, humanized, tetravalent agonistic antibody targeting Death Receptor 5 (DR5). Its primary mechanism of action is to induce apoptosis in tumor cells.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for INBRX-109?
A1: INBRX-109 is a DR5 agonist.[1] It mimics the natural ligand TRAIL by binding to and activating DR5 on the surface of tumor cells. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), activation of a caspase cascade, and ultimately, programmed cell death (apoptosis).[3] The tetravalent design of INBRX-109 allows it to engage four DR5 molecules simultaneously, which is intended to enhance this apoptotic signaling.[1]
Q2: What are the most common unexpected results or adverse events observed in INBRX-109 studies?
A2: While generally well-tolerated, some unexpected results and adverse events have been reported in clinical trials. The most notable is hepatotoxicity (liver damage), which is a known risk for this class of drugs.[4][5] Other common treatment-related adverse events include fatigue, constipation, and nausea.[4][5] In some cases, a lack of response in certain tumor types, despite DR5 expression, can be an unexpected outcome.
Q3: Why might I be observing low efficacy of INBRX-109 in my DR5-positive cancer cell line?
A3: Several factors can contribute to low efficacy even in DR5-positive cells. These can include:
-
Downregulation of downstream apoptotic machinery: Even if DR5 is present, mutations or downregulation of proteins in the downstream caspase cascade can prevent apoptosis.
-
Expression of decoy receptors: Cancer cells may express decoy receptors that bind to INBRX-109 without inducing apoptosis, thereby sequestering the antibody.
-
Upregulation of anti-apoptotic proteins: Overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members) can counteract the pro-apoptotic signal from DR5 activation.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in non-target cells.
-
Possible Cause: Off-target binding or non-specific toxicity.
-
Troubleshooting Steps:
-
Confirm Target Specificity: Perform flow cytometry or immunofluorescence to confirm DR5 expression on your target and non-target cell lines.
-
Dose-Response Curve: Generate a detailed dose-response curve for both target and non-target cells to determine the therapeutic window.
-
Control Antibodies: Include an isotype control antibody in your experiments to rule out non-specific effects of the antibody itself.
-
Issue 2: Inconsistent results between experimental repeats.
-
Possible Cause: Variability in cell culture conditions, reagent preparation, or assay execution.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media composition for all experiments.
-
Reagent Quality Control: Aliquot and store INBRX-109 according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Controls: Include positive and negative controls in every experiment to monitor assay performance.
-
Issue 3: Unexpected hepatotoxicity in animal models.
-
Possible Cause: On-target toxicity in liver cells expressing DR5, or off-target effects.
-
Troubleshooting Steps:
-
Monitor Liver Enzymes: Regularly monitor serum levels of liver enzymes (ALT, AST) and bilirubin (B190676) in treated animals.[6]
-
Histopathological Analysis: Perform histopathological examination of liver tissue from treated and control animals to assess for signs of damage.
-
Dose Optimization: Investigate lower doses or alternative dosing schedules to mitigate liver toxicity while maintaining anti-tumor efficacy.
-
Data Presentation
Table 1: Summary of INBRX-109 Phase 1 Clinical Trial Efficacy in Chondrosarcoma
| Metric | Result |
| Disease Control Rate | 87.9% (29 out of 33 patients)[6] |
| Partial Responses | 6.1% (2 out of 33 patients)[6] |
| Stable Disease | 81.8% (27 out of 33 patients)[6] |
| Median Progression-Free Survival | 7.6 months[6] |
Table 2: Common Treatment-Related Adverse Events with INBRX-109
| Adverse Event | Frequency |
| Increased Alanine Aminotransferase (ALT) | <5% of patients[6] |
| Increased Aspartate Aminotransferase (AST) | <5% of patients[6] |
| Increased Blood Bilirubin | <5% of patients[6] |
| Fatigue | <5% of patients[6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of INBRX-109 in complete culture medium. Remove the old medium from the cells and add the INBRX-109 dilutions. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a commercially available assay (e.g., MTS, MTT, or a live/dead cell stain).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the INBRX-109 concentration.
Protocol 2: Western Blot for Caspase Activation
-
Cell Lysis: Treat cells with INBRX-109 for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-8 and cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Mandatory Visualizations
Caption: INBRX-109 signaling pathway leading to apoptosis.
Caption: Experimental workflow for in vitro testing of INBRX-109.
Section 2: RXI-109
RXI-109 is a self-delivering RNAi (sd-rxRNA) compound designed to reduce the expression of Connective Tissue Growth Factor (CTGF).[7][8] It is being developed for the treatment of dermal and retinal scarring.[9][10]
Frequently Asked Questions (FAQs)
Q1: How does RXI-109 work?
A1: RXI-109 is a small interfering RNA (siRNA) that specifically targets the mRNA of CTGF.[7] By binding to and promoting the degradation of CTGF mRNA, RXI-109 prevents the translation of this protein, thereby reducing its levels in the target tissue. CTGF is a key regulator of fibrosis and scar formation.[7]
Q2: What are some unexpected results that can occur with RXI-109?
A2: Unexpected results with siRNA therapeutics like RXI-109 can include off-target effects, where the siRNA silences unintended genes. In clinical studies, RXI-109 has been shown to be safe and well-tolerated.[8] However, in an experimental setting, a lack of efficacy could be due to poor delivery into the target cells or degradation of the siRNA.
Q3: Why am I not seeing a reduction in CTGF expression after treating my cells with RXI-109?
A3: Several factors can lead to a lack of efficacy:
-
Inefficient Transfection: The self-delivering properties of RXI-109 may vary between cell types. In some cells, a transfection reagent may be necessary to achieve sufficient uptake.
-
siRNA Degradation: siRNAs can be degraded by nucleases in the serum of the cell culture medium or within the cell.
-
Incorrect Dosage: The concentration of RXI-109 used may be too low to achieve significant knockdown.
Troubleshooting Guides
Issue 1: High variability in CTGF knockdown between experiments.
-
Possible Cause: Inconsistent transfection efficiency or cell health.
-
Troubleshooting Steps:
-
Optimize Transfection: If not relying on self-delivery, optimize the siRNA-to-transfection reagent ratio and the incubation time.
-
Use Healthy Cells: Ensure cells are in the logarithmic growth phase and have a high viability at the time of transfection.
-
Positive Control: Include a positive control siRNA targeting a housekeeping gene to monitor transfection efficiency.
-
Issue 2: Off-target gene silencing observed.
-
Possible Cause: The RXI-109 sequence may have partial homology to other mRNAs.
-
Troubleshooting Steps:
-
BLAST Search: Perform a BLAST search of the RXI-109 sequence against the transcriptome of your model system to identify potential off-targets.
-
Rescue Experiment: If an off-target effect is suspected, perform a rescue experiment by co-transfecting a plasmid expressing the off-target gene to see if the phenotype is reversed.
-
Use Multiple siRNAs: If possible, use multiple siRNAs targeting different regions of the CTGF mRNA to confirm that the observed phenotype is due to CTGF knockdown.
-
Data Presentation
Table 3: Summary of RXI-109 Phase 2 Clinical Trial for Dermal Scarring
| Metric | Result |
| Primary Effectiveness Objective | Statistically significant improved visual appearance of treated scars vs. control[8] |
| Safety | Safe and well-tolerated at all dosages[8] |
| Patient-Reported Outcome | 88% of patients preferred the RXI-109 treated scar[7] |
Experimental Protocols
Protocol 1: In Vitro siRNA Transfection
-
Cell Seeding: Seed cells in a 24-well plate so that they are 70-80% confluent at the time of transfection.
-
Complex Formation: Dilute RXI-109 and a transfection reagent (if needed) in serum-free medium in separate tubes. Combine the diluted siRNA and reagent and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: Harvest the cells for downstream analysis of mRNA (qRT-PCR) or protein (Western blot) levels of CTGF.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for CTGF mRNA Levels
-
RNA Extraction: Extract total RNA from RXI-109-treated and control cells using a commercially available kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for CTGF and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of CTGF mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated cells.
Mandatory Visualizations
Caption: RXI-109 mechanism of action via RNA interference.
Caption: Experimental workflow for in vitro testing of RXI-109.
References
- 1. Preclinical Characterization and Phase I Trial Results of INBRX-109, A Third-Generation, Recombinant, Humanized, Death Receptor 5 Agonist Antibody, in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. inhibrxbiosciences.investorroom.com [inhibrxbiosciences.investorroom.com]
- 5. oncozine.com [oncozine.com]
- 6. Inhibrx Announces Updated Efficacy and Safety Data from the Expansion Cohorts in the Phase 1 Trial of INBRX-109 for the Treatment of Chondrosarcoma [prnewswire.com]
- 7. RXi Pharma Announces Positive Results From Phase II Trial With RXI-109 for Dermal Scarring - BioSpace [biospace.com]
- 8. RXi Pharmaceuticals Announces Positive Results from Phase 2 Trial with RXI-109 for Dermal Scarring [prnewswire.com]
- 9. biospace.com [biospace.com]
- 10. RXi Pharmaceuticals Announces Positive Results From Phase 1/2 Trial With RXI-109 For Retinal Scarring [prnewswire.com]
Refining KRP-109 treatment duration for optimal effect
Technical Support Center: Ozekibart (INBRX-109)
A Note on Nomenclature: Initial inquiries for "KRP-109" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound of interest is Ozekibart (INBRX-109) , a tetravalent Death Receptor 5 (DR5) agonist antibody. This document will focus on providing technical support for Ozekibart (INBRX-109).
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Ozekibart (INBRX-109).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ozekibart (INBRX-109)?
A1: Ozekibart (INBRX-109) is a precision-engineered, tetravalent agonist antibody that targets Death Receptor 5 (DR5).[1][2][3] DR5 is a member of the tumor necrosis factor receptor superfamily. Upon binding to DR5, Ozekibart (INBRX-109) induces receptor clustering, which in turn initiates a downstream signaling cascade leading to apoptosis (programmed cell death) in tumor cells.[1] Its tetravalent design is optimized to balance potent DR5 agonism with a favorable safety profile, aiming to minimize hepatotoxicity.[4]
Q2: What is the recommended treatment duration and dosage for in vivo studies?
A2: In a phase 1 clinical trial for unresectable or metastatic conventional chondrosarcoma, Ozekibart (INBRX-109) was administered as an intravenous infusion at a dose of 3 mg/kg every 3 weeks.[5] Patients continued treatment until disease progression or significant toxicity.[6] For preclinical animal models, the optimal dosage and duration should be determined empirically based on the specific tumor model and experimental goals.
Q3: How should Ozekibart (INBRX-109) be stored and handled?
A3: As a recombinant antibody, Ozekibart (INBRX-109) should be stored at 2-8°C. Do not freeze. For in vitro experiments, it is advisable to prepare aliquots of the desired concentration and store them as recommended by the manufacturer to avoid repeated freeze-thaw cycles. Always handle the antibody under sterile conditions to prevent contamination.
Q4: Which cell lines are sensitive to Ozekibart (INBRX-109) treatment?
A4: Ozekibart (INBRX-109) has shown activity against a range of cancer cell lines. Preclinical studies have demonstrated its efficacy in chondrosarcoma cell lines.[5] Generally, cell lines with high expression of DR5 are more likely to be sensitive. It is recommended to assess DR5 expression levels in your cell line of interest prior to initiating experiments.
Data Presentation
In Vitro Efficacy of Ozekibart (INBRX-109)
| Cell Line | Assay Type | Key Findings | Reference |
| Chondrosarcoma | Cell Viability | Dose-dependent decrease in cell viability. | [5] |
| Chondrosarcoma | Caspase-3/7 Activation | Time-dependent increase in caspase-3/7 activity, indicative of apoptosis. |
Clinical Trial Efficacy of Ozekibart (INBRX-109) in Chondrosarcoma
| Parameter | Value | Reference |
| Dose and Schedule | 3 mg/kg every 3 weeks | [5] |
| Disease Control Rate | 87.9% (29 out of 33 evaluable patients) | [3] |
| Partial Response Rate | 6.1% (2 out of 33 evaluable patients) | [3] |
| Stable Disease Rate | 81.8% (27 out of 33 evaluable patients) | [3] |
| Durable Clinical Benefit (>6 months) | 42.4% (14 out of 33 patients) | [3] |
| Median Progression-Free Survival (PFS) | 7.6 months | [3] |
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of Ozekibart (INBRX-109) on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of Ozekibart (INBRX-109) in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of Ozekibart (INBRX-109). Include a vehicle control (medium without antibody).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.[8][9][10]
In Vitro Apoptosis Assay (Incucyte® Caspase-3/7)
Objective: To kinetically measure the induction of apoptosis by Ozekibart (INBRX-109) through the activation of caspases 3 and 7.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate. The seeding density should be optimized to achieve approximately 30% confluence on the day of treatment.[11]
-
Reagent and Treatment Preparation:
-
Dilute the Incucyte® Caspase-3/7 reagent in the desired cell culture medium.
-
Prepare the Ozekibart (INBRX-109) treatments at the final desired concentrations in the medium containing the caspase reagent.
-
-
Assay Setup: Add the treatment medium containing the caspase reagent and Ozekibart (INBRX-109) to the appropriate wells.
-
Live-Cell Imaging:
-
Data Analysis: Use the integrated software to quantify the number of fluorescently labeled apoptotic cells over time.
Troubleshooting Guides
Issue 1: Low or no cytotoxic effect observed in vitro.
| Possible Cause | Troubleshooting Step |
| Low DR5 expression on target cells. | Verify DR5 expression on your cell line using flow cytometry or western blotting. Select a cell line with known high DR5 expression as a positive control. |
| Suboptimal treatment duration or concentration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Antibody inactivity. | Ensure the antibody has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Use a new vial of the antibody if degradation is suspected. |
| Cellular resistance to apoptosis. | The cell line may have defects in the apoptotic signaling pathway. Consider co-treatment with sensitizing agents, such as chemotherapeutics, if applicable to your research question. |
| Requirement for cross-linking. | While Ozekibart (INBRX-109) is designed for potent agonism, some DR5 antibodies require Fc-gamma receptor-mediated cross-linking for maximal activity.[14] This is less of a concern for a tetravalent antibody but could be a factor in certain contexts. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding. After plating, allow the plate to sit at room temperature for 15-30 minutes to allow for even cell settling before placing it in the incubator. |
| Edge effects in the plate. | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to create a humidity barrier. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, add them to the side of the well to avoid disturbing the cell monolayer. |
| Bubbles in wells. | Before imaging, ensure there are no bubbles in the wells, as they can interfere with light detection.[11][12][13] |
Mandatory Visualizations
Caption: Ozekibart (INBRX-109) signaling pathway leading to apoptosis.
Caption: A typical experimental workflow for assessing Ozekibart's in vitro efficacy.
References
- 1. inhibrx.com [inhibrx.com]
- 2. inhibrxbiosciences.investorroom.com [inhibrxbiosciences.investorroom.com]
- 3. Inhibrx Announces Updated Efficacy and Safety Data from the Expansion Cohorts in the Phase 1 Trial of INBRX-109 for the Treatment of Chondrosarcoma [prnewswire.com]
- 4. Preclinical Characterization and Phase I Trial Results of INBRX-109, A Third-Generation, Recombinant, Humanized, Death Receptor 5 Agonist Antibody, in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Supplementary Data 1 from Preclinical Characterization and Phase I Trial Results of INBRX-109, A Third-Generation, Recombinant, Humanized, Death Receptor 5 Agonist Antibody, in Chondrosarcoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com.cn]
- 11. uib.no [uib.no]
- 12. news-medical.net [news-medical.net]
- 13. 403Error ¿äûÇϽŠÆäÀÌÁö¿¡ Á¢±Ù ±ÇÇÑÀÌ ¾ø½À´Ï´Ù. [error.blueweb.co.kr]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: KRP-109 Signal-to-Noise Ratio Optimization
Important Notice: Publicly available scientific literature and databases do not contain specific information for a molecule designated "KRP-109." The term may refer to an internal compound code not yet disclosed in publications. The following troubleshooting guide is based on general principles for optimizing signal-to-noise ratios in cell-based and biochemical assays, which can be adapted by researchers with knowledge of their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio in my assay?
A low signal-to-noise ratio can stem from several factors, including suboptimal reagent concentrations, insufficient incubation times, high background noise from non-specific binding, or issues with detection instrumentation.
Q2: How can I reduce high background in my assay?
High background can be mitigated by optimizing blocking steps, increasing the stringency of wash steps (e.g., by adding detergents like Tween-20), and titrating antibody or reagent concentrations to find the optimal balance between specific signal and non-specific background.
Q3: What is the first step I should take to troubleshoot a poor signal?
Begin by verifying the activity and concentration of all critical reagents, such as the analyte and detection antibodies. Ensure that all buffers are correctly prepared and that the assay protocol was followed precisely. A positive control is essential to confirm that the assay components are functioning as expected.
Troubleshooting Guide
Below are common issues encountered during assays and steps to resolve them, leading to an optimized signal-to-noise ratio.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Insufficient reagent concentration | Titrate the detection and/or capture reagents to determine the optimal concentration. |
| Suboptimal incubation time or temperature | Optimize incubation times and temperatures for each step of the assay. | |
| Inactive reagents | Confirm the activity of enzymes, antibodies, and substrates using a positive control. | |
| Incorrect buffer pH or composition | Verify the pH and composition of all buffers and solutions. | |
| High Background Noise | Non-specific binding of antibodies/reagents | Increase the concentration of the blocking agent or try a different blocking buffer. Add a mild detergent (e.g., 0.05% Tween-20) to wash buffers. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Detector gain set too high | Adjust the gain settings on the plate reader or imaging instrument. | |
| High Well-to-Well Variability | Inconsistent pipetting | Use calibrated pipettes and practice consistent pipetting technique. |
| Edge effects on the assay plate | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber. | |
| Temperature gradients across the plate | Ensure the plate is incubated at a uniform temperature. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol outlines a method for determining the optimal concentration of a primary antibody to maximize the signal-to-noise ratio.
-
Plate Coating: Coat a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Primary Antibody Incubation: Prepare a serial dilution of the primary antibody in dilution buffer (e.g., blocking buffer). A typical starting range might be from 10 µg/mL down to 0.01 µg/mL. Add 100 µL of each dilution to the wells. Include a "no primary antibody" control for background measurement. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of a labeled secondary antibody (e.g., HRP-conjugated) at its recommended dilution to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 2, followed by a final wash with PBS.
-
Detection: Add 100 µL of the appropriate substrate to each well.
-
Measurement: Read the signal on a plate reader at the appropriate wavelength.
-
Analysis: Plot the signal intensity versus the primary antibody concentration. The optimal concentration will be the one that gives the highest signal-to-background ratio.
Visualizing Experimental Workflows
Troubleshooting Workflow for Low Signal-to-Noise Ratio
The following diagram illustrates a logical workflow for troubleshooting a low signal-to-noise ratio in a typical assay.
Caption: A flowchart for systematically troubleshooting low signal-to-noise ratio in assays.
Signaling Pathway Diagram (Generic Example)
As the specific target and pathway for this compound are unknown, a generic kinase signaling pathway is provided below as an illustrative example.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Technical Support Center: KRP Peptide Drug Delivery Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KRP (lysine-rich peptide) cell-penetrating peptide for the delivery of doxorubicin (B1662922) (DOX). The guides are designed to address common pitfalls encountered during the synthesis, in vitro evaluation, and in vivo testing of KRP-DOX conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the KRP peptide's tumor-targeting ability?
A1: The KRP peptide leverages the enhanced permeability and retention (EPR) effect for passive tumor targeting. Due to their leaky vasculature and poor lymphatic drainage, solid tumors tend to accumulate macromolecules. KRP, being a relatively large peptide, is not easily cleared from the tumor microenvironment. Additionally, its cationic nature, due to a high content of lysine (B10760008) residues, is thought to facilitate interaction with negatively charged components of the tumor cell membrane, further enhancing its localization.[1][2]
Q2: What is the rationale for using a pH-sensitive linker (hydrazone bond) in the KRP-Hyd-DOX conjugate?
A2: The tumor microenvironment and intracellular lysosomes are more acidic (pH 5.0-6.5) than normal tissues and blood (pH 7.4). A hydrazone bond is stable at neutral pH but is hydrolyzed under acidic conditions. This property is exploited in KRP-Hyd-DOX to ensure that the cytotoxic drug, doxorubicin, is preferentially released inside the tumor cells, specifically within the acidic lysosomes, thereby minimizing off-target toxicity to healthy tissues.[3]
Q3: How does the cellular uptake of KRP-DOX differ from that of free doxorubicin?
A3: Free doxorubicin primarily enters cells through passive diffusion. In contrast, KRP-DOX uptake is mediated by the cell-penetrating properties of the KRP peptide, which facilitates more efficient internalization, likely through endocytosis. This can lead to a significantly higher intracellular concentration of doxorubicin compared to the administration of the free drug alone.[1]
Q4: Can KRP-DOX overcome multidrug resistance (MDR) in cancer cells?
A4: Yes, KRP-DOX has been shown to be effective in doxorubicin-resistant cancer cell lines.[4] MDR is often mediated by efflux pumps like P-glycoprotein that actively remove drugs from the cell. By utilizing a different internalization pathway (endocytosis), KRP-DOX can bypass these efflux pumps, leading to increased intracellular drug accumulation and cytotoxicity in resistant cells.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Causes | Troubleshooting Solutions |
| Low yield of KRP peptide during solid-phase peptide synthesis (SPPS). | - Incomplete coupling or deprotection steps.[5] - Aggregation of the growing peptide chain on the resin.[6] | - Use a sequence prediction tool to identify difficult couplings and adjust protocols accordingly.[6] - Double couple amino acids at problematic positions.[5] - Use a stronger deprotection reagent if Fmoc removal is incomplete.[5] - Consider switching the solvent from DMF to NMP for hydrophobic sequences.[6] |
| Low conjugation efficiency of doxorubicin to the KRP peptide. | - Inefficient reaction between the linker on the peptide and doxorubicin. - Degradation of doxorubicin during the reaction. | - Optimize the pH and temperature of the conjugation reaction. - Ensure the use of fresh, high-quality reagents. - Protect the reaction from light, as doxorubicin is light-sensitive. |
| Difficulty in purifying the KRP-DOX conjugate using RP-HPLC. | - The conjugate is poorly soluble in the initial mobile phase.[5] - Aggregation of the conjugate.[5] | - Dissolve the crude product in a small amount of a strong organic solvent (e.g., DMSO) before dilution in the mobile phase.[5] - Optimize the gradient and flow rate of the HPLC method. - Use a column with a different stationary phase if co-elution with impurities is an issue.[7] |
In Vitro Assays
| Problem | Possible Causes | Troubleshooting Solutions |
| Inconsistent IC50 values in cytotoxicity assays (e.g., MTT, CCK-8). | - Variation in cell seeding density.[8] - Different assay incubation times.[9] - The chosen assay may not be suitable for the mechanism of cell death.[10] | - Strictly control the number of cells seeded per well.[8] - Standardize the drug incubation time across all experiments.[9] - Consider using multiple cytotoxicity assays that measure different cellular endpoints (e.g., mitochondrial activity, membrane integrity).[10] - Be aware that IC50 values from cell-based assays can be higher than those from enzymatic assays due to cellular factors.[11] |
| High background fluorescence in cellular uptake studies using confocal microscopy. | - Autofluorescence of cells or components of the culture medium. - Non-specific binding of the fluorescently labeled conjugate to the cell surface or plasticware. | - Include an unstained control to determine the level of autofluorescence. - Wash cells thoroughly with PBS after incubation with the conjugate to remove non-internalized particles. - Use specialized imaging media with reduced background fluorescence. |
| Premature release of doxorubicin from KRP-Hyd-DOX in control (pH 7.4) conditions. | - Instability of the hydrazone linker in the specific buffer system used. - Presence of enzymes in the serum-containing media that may cleave the linker. | - Verify the pH of the buffer immediately before the experiment. - Conduct initial release studies in a simple buffer (e.g., PBS) to confirm linker stability before moving to more complex media. - If using serum, consider heat-inactivating it to reduce enzymatic activity. |
In Vivo Experiments
| Problem | Possible Causes | Troubleshooting Solutions |
| Low tumor accumulation of KRP-DOX in animal models. | - Rapid clearance of the conjugate from circulation by the reticuloendothelial system (RES).[1] - Poor tumor vascularization in the chosen animal model. | - Consider PEGylating the KRP peptide to increase its circulation half-life. - Ensure the tumor model has well-established vasculature before starting the treatment. - Optimize the injection route and dosing schedule. |
| High variability in biodistribution data between animals. | - Inconsistent injection volumes or rates. - Differences in tumor size and necrosis between animals. | - Use precise injection techniques to ensure consistent dosing. - Group animals based on tumor volume before starting the experiment. - Increase the number of animals per group to improve statistical power. |
| Difficulty in quantifying doxorubicin in tissue homogenates. | - Inefficient extraction of doxorubicin from the tissue. - Interference from endogenous fluorescent molecules in the tissue. | - Optimize the tissue homogenization and drug extraction protocol. - Use a validated HPLC method with a fluorescence detector for sensitive and specific quantification of doxorubicin.[12][13] - Include an internal standard during the extraction process to account for losses.[1] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of KRP-Doxorubicin Conjugates
| Conjugate | Cell Line | IC50 (µM) | Assay | Reference |
| KRP-DOX | MG63 | 7.41 | CCK-8 | [3] |
| KRP-Hyd-DOX | MG63 | 5.22 | CCK-8 | [3] |
Table 2: pH-Dependent Doxorubicin Release from KRP Conjugates
| Conjugate | Condition | Time (hours) | % Doxorubicin Released | Reference |
| KRP-DOX | pH 7.4 | 24 | ~30% | [3] |
| KRP-DOX | pH 5.0 | 24 | ~30% | [3] |
| KRP-Hyd-DOX | pH 7.4 | 24 | ~30% | [3] |
| KRP-Hyd-DOX | pH 5.0 | 24 | 65% | [3] |
Experimental Protocols
Protocol 1: Synthesis of KRP-DOX Conjugate
This protocol provides a general overview. Specific linkers and reaction conditions may need to be optimized.
-
KRP Peptide Synthesis: Synthesize the KRP peptide using standard Fmoc solid-phase peptide synthesis (SPPS).[1][14]
-
Linker Attachment: Conjugate a suitable linker, such as 3-maleimidopropionic acid, to the C-terminus of the peptide.[1]
-
Doxorubicin Conjugation: React the linker-modified KRP peptide with doxorubicin. The specific chemistry will depend on the linker used. For a maleimide (B117702) linker, a thiol-containing doxorubicin derivative would be used.[1]
-
Purification: Purify the KRP-DOX conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][7]
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and NMR.[1]
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., MG63) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with serial dilutions of KRP-DOX, free doxorubicin, and a vehicle control for 24-72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Uptake by Confocal Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment: Incubate the cells with KRP-DOX (utilizing the intrinsic fluorescence of doxorubicin) or a fluorescently labeled KRP peptide at a predetermined concentration and for various time points (e.g., 0.5, 2, 4 hours).
-
Washing: Wash the cells three times with cold PBS to remove non-internalized conjugate.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cell nuclei with DAPI and, if desired, specific organelles with markers like LysoTracker Green for lysosomes.[1]
-
Imaging: Acquire images using a confocal laser scanning microscope. Doxorubicin can be excited at ~480 nm and its emission captured at ~590 nm.
Visualizations
Caption: Intracellular trafficking and mechanism of action of a pH-sensitive KRP-DOX conjugate.
References
- 1. sysu.edu.cn [sysu.edu.cn]
- 2. New Cell-Penetrating Peptide (KRP) with Multiple Physicochemical Properties Endows Doxorubicin with Tumor Targeting and Improves Its Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a KRP-based pH-responsive drug delivery system for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Doxorubicin Released from Elastin-Like Polypeptide Kills Doxorubicin-Resistant Cancer Cells in In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. bachem.com [bachem.com]
- 8. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a KRP-based pH-responsive drug delivery system for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of KRP-109 and Tolvaptan in the Management of Autosomal Dominant Polycystic Kidney Disease (ADPKD)
A Note on Compound Designation: The designation "KRP-109" has been associated with multiple investigational drugs in different therapeutic areas. This guide focuses on the glucagon-like peptide-1 (GLP-1) receptor agonist being investigated for Autosomal Dominant Polycystic Kidney Disease (ADPKD), which for the purpose of this comparison will be referred to as this compound.
This guide provides a comparative overview of this compound, an investigational GLP-1 receptor agonist, and Tolvaptan, an approved treatment for ADPKD. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of ADPKD therapeutics.
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of cysts in the kidneys, leading to kidney enlargement and a decline in renal function. Tolvaptan, a vasopressin V2 receptor antagonist, is currently the only approved treatment to slow the progression of ADPKD.[1] However, its use can be limited by side effects.[1] Emerging research into GLP-1 receptor agonists, here represented as this compound, suggests a potential new therapeutic avenue for ADPKD.
Mechanism of Action
This compound (GLP-1 Receptor Agonist): The proposed mechanism of this compound in ADPKD involves the activation of the GLP-1 receptor. This is thought to improve the body's response to glucose and insulin (B600854).[1] Recent studies have indicated a strong association between visceral adiposity and accelerated progression of early-stage ADPKD, and that adults with ADPKD and preserved kidney function exhibit insulin resistance.[1] By targeting these metabolic pathways, this compound may slow kidney growth.
Tolvaptan: Tolvaptan acts as a selective antagonist of the vasopressin V2 receptor. In ADPKD, inappropriate activation of this receptor increases intracellular cyclic AMP (cAMP) levels, which promotes cyst cell proliferation and fluid secretion. By blocking this receptor, Tolvaptan reduces cAMP levels, thereby inhibiting cyst growth and fluid accumulation.
Comparative Data
At present, direct comparative clinical trial data between this compound and Tolvaptan in a head-to-head study for ADPKD is not available in the public domain. A clinical trial is proposed to assess the efficacy of a GLP-1 receptor agonist in slowing kidney growth in adults with ADPKD who are overweight or obese.[1] The primary outcome of this future study will be the change in height-adjusted total kidney volume (htTKV).
The following table summarizes the key characteristics and available data points for each compound.
| Feature | This compound (GLP-1 Receptor Agonist) | Tolvaptan |
| Target | Glucagon-like peptide-1 (GLP-1) Receptor | Vasopressin V2 Receptor |
| Primary Mechanism | Improves glucose and insulin response, potentially reducing metabolic drivers of cyst growth.[1] | Reduces intracellular cAMP levels, inhibiting cyst cell proliferation and fluid secretion. |
| Disease Model | Proposed for adults with ADPKD who are overweight or obese.[1] | Approved for adults with rapidly progressing ADPKD. |
| Key Efficacy Endpoint | Proposed: Change in height-adjusted total kidney volume (htTKV).[1] | Slows the rate of total kidney volume increase and the decline in kidney function. |
| Clinical Trial Status | A clinical trial is being planned to assess its effect on kidney growth.[1] | Approved for marketing.[1] |
Experimental Protocols
Proposed Clinical Trial Protocol for this compound (GLP-1 Receptor Agonist) in ADPKD[1]
-
Objective: To assess if one year of treatment with a GLP-1 receptor agonist can slow kidney growth in adults with ADPKD who are overweight or obese.
-
Primary Outcome Measure: Percentage change in height-adjusted total kidney volume (htTKV) as measured by magnetic resonance imaging (MRI).
-
Secondary Outcome Measures:
-
Changes in abdominal fat and kidney metabolism using advanced imaging techniques.
-
Analysis of blood and urine samples for biological changes.
-
Monitoring of safety and tolerability.
-
-
Study Design: The specifics of the study design for the upcoming clinical trial are not yet fully detailed.
-
Participant Population: Adults with ADPKD who are overweight or obese.
Pivotal Clinical Trial Protocol for Tolvaptan in ADPKD (TEMPO 3:4 Trial)
-
Objective: To evaluate the efficacy and safety of Tolvaptan in slowing the progression of ADPKD.
-
Primary Outcome Measure: The annual rate of change in total kidney volume.
-
Secondary Outcome Measure: A composite endpoint of time to clinical progression (worsening kidney function, kidney pain, hypertension, or albuminuria) and the rate of kidney function decline.
-
Study Design: A multicenter, placebo-controlled, double-blind, 3-year trial.
-
Participant Population: Adult patients with ADPKD with evidence of rapidly progressing disease.
Signaling Pathways
Below are simplified diagrams representing the signaling pathways targeted by this compound and Tolvaptan.
Caption: this compound (GLP-1R Agonist) Signaling Pathway in ADPKD.
Caption: Tolvaptan Signaling Pathway in ADPKD.
Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating a novel therapeutic like this compound in a preclinical ADPKD model.
Caption: Preclinical Experimental Workflow for ADPKD Therapeutics.
Conclusion
This compound, as a representative of the GLP-1 receptor agonist class, presents a novel and promising therapeutic strategy for ADPKD by targeting metabolic dysregulation. While Tolvaptan has established efficacy in slowing disease progression by directly targeting the vasopressin-cAMP pathway, the investigation into this compound opens up possibilities for a complementary or alternative approach, particularly for patients with a significant metabolic component to their disease. The forthcoming clinical trial data for the GLP-1 receptor agonist in ADPKD will be crucial in determining its place in the therapeutic landscape.
References
Cross-Validation of Neutrophil Elastase Inhibitor Activity in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of neutrophil elastase (NE) inhibitors in different cancer cell lines. While the initial topic of interest was KRP-109, a potent neutrophil elastase inhibitor, a comprehensive literature review revealed no publicly available data on its specific activity in cancer cell lines. Therefore, this guide focuses on the well-documented effects of a comparable neutrophil elastase inhibitor, sivelestat (B1662846) (also known as ONO-5046), to provide insights into the potential anti-cancer applications of this class of compounds.
Neutrophil elastase, a serine protease primarily released by neutrophils, has been increasingly implicated in cancer progression. It contributes to tumor growth, invasion, and metastasis by degrading extracellular matrix components and modulating key signaling pathways.[1][2] Consequently, inhibiting its activity presents a promising therapeutic strategy.
Comparative Activity of Sivelestat in Cancer Cell Lines
The following table summarizes the observed activity of the neutrophil elastase inhibitor sivelestat in various cancer cell lines, based on available preclinical data.
| Cell Line | Cancer Type | Assay Type | Observed Effect of Sivelestat (ONO-5046) | Reference |
| EBC-1 | Squamous Cell Lung Carcinoma | In vivo tumor growth in SCID mice | Completely suppressed tumor growth. | [3] |
| PC-3 | Adenocarcinoma Lung Cancer | In vivo tumor growth in SCID mice | Delayed tumor growth. | [3] |
| TMK-1 | Gastric Carcinoma | Cell growth assay (MTT) | Suppressed cell growth. | [4][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Neutrophil Elastase Pro-Tumorigenic Signaling
Neutrophil elastase can influence several signaling pathways that promote cancer cell proliferation, survival, and invasion. The diagram below illustrates a key mechanism involving the degradation of Insulin Receptor Substrate 1 (IRS-1), leading to the activation of the PI3K/Akt pathway.
Experimental Workflow for Assessing NE Inhibitor Activity
The following diagram outlines a general workflow for evaluating the efficacy of a neutrophil elastase inhibitor, such as this compound or sivelestat, in cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of sivelestat are provided below. These protocols can be adapted for the evaluation of other neutrophil elastase inhibitors like this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., TMK-1)
-
Complete culture medium (e.g., RPMI-1640 with 5-10% FBS)
-
Neutrophil elastase inhibitor (e.g., sivelestat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[4]
-
Treat the cells with various concentrations of the neutrophil elastase inhibitor and a vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]
-
Remove the medium and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Cancer cell lines (e.g., EBC-1, PC-3)
-
Immunocompromised mice (e.g., SCID mice)
-
Neutrophil elastase inhibitor (e.g., sivelestat)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer the neutrophil elastase inhibitor (e.g., daily intraperitoneal injection of 50 mg/kg sivelestat) or vehicle to the respective groups.[3]
-
Measure tumor dimensions with calipers every few days and calculate tumor volume.
-
Monitor the health and body weight of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Cancer cell lines
-
Transwell inserts with a porous membrane (e.g., 8.0 µm pores)
-
Matrigel or a similar basement membrane matrix
-
Serum-free and serum-containing culture medium
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Include the neutrophil elastase inhibitor in both the upper and lower chambers at the desired concentrations.
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
References
- 1. ONO-5046 (Ono Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Neutrophil elastase inhibitor (ONO-5046-Na) inhibits the growth of human lung cancer cell lines transplanted into severe combined immunodeficiency (scid) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of KRP-109 (INBRX-109/Ozekibart) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical performance of KRP-109 (INBRX-109/Ozekibart), a novel tetravalent Death Receptor 5 (DR5) agonist, with other DR5 agonists that have been evaluated for cancer therapy. The information is intended to support independent verification of research findings and to inform future drug development efforts in the field of targeted cancer therapeutics.
Introduction to this compound (INBRX-109/Ozekibart) and the DR5 Pathway
This compound, also known as INBRX-109 or ozekibart, is a third-generation, recombinant, humanized agonistic antibody that targets Death Receptor 5 (DR5).[1] DR5 is a cell surface receptor that, upon activation, can trigger apoptosis (programmed cell death) in cancer cells. The signaling cascade is initiated by the binding of its natural ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), or by agonistic antibodies like INBRX-109. This leads to the formation of the Death-Inducing Signaling Complex (DISC), activation of caspases, and ultimately, cell death.[2] INBRX-109 is a tetravalent antibody, meaning it has four binding sites for DR5, which is designed to induce potent receptor clustering and a robust apoptotic signal.[3]
Comparative Analysis of DR5 Agonists
The following tables summarize the available quantitative data for INBRX-109 and other notable DR5 agonists. This data is compiled from publicly available preclinical studies and clinical trial results.
Table 1: Preclinical Efficacy of DR5 Agonists
| Compound | Target | Assay | Cell Line(s) | Key Findings |
| INBRX-109 (Ozekibart) | DR5 | Cell Viability | H-EMC-SS (Chondrosarcoma) | Dose-dependent decrease in cell viability.[4] |
| Caspase Activation | H-EMC-SS (Chondrosarcoma) | Increased cleavage of caspase-8, caspase-3, and PARP.[2] | ||
| In Vivo Xenograft | Chondrosarcoma PDX models | Demonstrated anti-tumor activity.[5] | ||
| Dulanermin (rhApo2L/TRAIL) | DR4/DR5 | In Vivo Xenograft | Chondrosarcoma | Sustained partial response in a patient with refractory chondrosarcoma.[6][7] |
| Conatumumab (AMG-655) | DR5 | In Vitro Apoptosis | Colon and pancreatic cancer cell lines | Induced apoptosis.[8][9] |
| In Vivo Xenograft | Colon, lung, and pancreatic tumors | Inhibited tumor growth.[9] | ||
| Tigatuzumab (CS-1008) | DR5 | In Vitro Cytotoxicity | Multiple DR5-positive human tumor cell lines | Potent cytotoxic activity.[10] |
| In Vivo Xenograft | Human tumor xenografts in nude mice | Significant anti-tumor activity.[10] | ||
| Lexatumumab (HGS-ETR2) | DR5 | In Vitro/In Vivo | Pediatric solid tumors | Preclinical evidence of activity.[11] |
Table 2: Clinical Trial Performance of DR5 Agonists
| Compound | Indication | Phase | Key Efficacy Results | Key Safety Findings |
| INBRX-109 (Ozekibart) | Unresectable/Metastatic Chondrosarcoma | Phase 1 | Disease Control Rate (DCR): 87.1%; Median Progression-Free Survival (PFS): 7.6 months.[5] | Generally well-tolerated; most treatment-related adverse events were low grade.[5] |
| Unresectable/Metastatic Chondrosarcoma | Registrational Trial | 52% reduction in the risk of disease progression or death compared to placebo (HR 0.479); Median PFS: 5.52 months vs. 2.66 months for placebo. | Manageable safety profile; most common treatment-related adverse events were fatigue, constipation, and nausea.[11] | |
| Dulanermin (rhApo2L/TRAIL) | Refractory Chondrosarcoma | Case Report | Sustained partial response in one patient.[6][7] | Information not detailed in the case report. |
| Conatumumab (AMG-655) | Advanced Solid Tumors | Phase 1 | 1 patient with NSCLC had a confirmed partial response; 14 patients had stable disease.[3][12] | Well-tolerated; no dose-limiting toxicities.[12] |
| Tigatuzumab (CS-1008) | Relapsed/Refractory Carcinomas/Lymphoma | Phase 1 | 7 patients had stable disease.[1][13] | Well-tolerated; no dose-limiting toxicities.[1] |
| Metastatic/Unresectable NSCLC | Phase 2 | No improvement in PFS or OS compared to placebo in combination with chemotherapy.[14] | Well-tolerated; increased grade 3/4 neutropenia compared to placebo.[14] | |
| Unresectable/Metastatic Pancreatic Cancer | Phase 2 | Median PFS: 3.9 months; Median OS: 8.2 months (in combination with gemcitabine).[10] | Well-tolerated in combination with gemcitabine (B846).[10] | |
| Lexatumumab (HGS-ETR2) | Advanced Solid Tumors | Phase 1 | 9 patients achieved stable disease; 1 patient with Hodgkin's disease had a mixed response.[15] | Can be safely administered at 10 mg/kg every 14 days.[15] |
| Pediatric Solid Tumors | Phase 1 | 5 patients experienced stable disease.[11] | Tolerated at 10 mg/kg every 14 days.[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of DR5 agonists are provided below.
In Vitro Cell Viability Assay (MTT/MTS/WST-1)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce a tetrazolium salt (MTT, MTS, or WST-1) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[2][16]
-
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the DR5 agonist or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add the MTT, MTS, or WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan. For MTT assays, a solubilization solution is added after this step.[16]
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Caspase Activity Assay
-
Principle: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis. The assay utilizes a specific caspase substrate that is cleaved by the active caspase, releasing a luminescent or fluorescent signal.[17][18]
-
Protocol Outline:
-
Cell Lysis: Lyse the treated and control cells to release the cellular contents, including active caspases.
-
Substrate Addition: Add the caspase substrate (e.g., a proluminescent caspase-3/7 substrate with the DEVD sequence) to the cell lysate.[17]
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the luminescent or fluorescent signal using a luminometer or fluorometer. The signal intensity is directly proportional to the caspase activity.
-
Data Analysis: Normalize the caspase activity to the protein concentration of the cell lysate and compare the activity in treated versus control cells.
-
Apoptosis Assay (Annexin V Staining)
-
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Propidium iodide (PI) is also used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[19][20]
-
Protocol Outline:
-
Cell Harvesting: Harvest both adherent and suspension cells after treatment.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark for a short period.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
In Vivo Tumor Xenograft Model
-
Principle: This model is used to evaluate the anti-tumor efficacy of a drug in a living organism. Human cancer cells (cell lines or patient-derived xenografts - PDX) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the investigational drug or a control, and tumor growth is monitored over time.[21][22]
-
Protocol Outline:
-
Cell Implantation: Inject a specific number of chondrosarcoma cells (e.g., CH2879 or SW1353) subcutaneously or orthotopically into immunocompromised mice.[21]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging if the cells are engineered to express luciferase.[21]
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the DR5 agonist (e.g., INBRX-109 at a specific dose and schedule) and a vehicle control.[5]
-
Efficacy Assessment: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. Phase I trial of weekly tigatuzumab, an agonistic humanized monoclonal antibody targeting death receptor 5 (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Characterization and Phase I Trial Results of INBRX-109, A Third-Generation, Recombinant, Humanized, Death Receptor 5 Agonist Antibody, in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the apoptotic pathway in chondrosarcoma using recombinant human Apo2L/TRAIL (dulanermin), a dual proapoptotic receptor (DR4/DR5) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Apoptotic Pathway in Chondrosarcoma Using Recombinant Human Apo2L/TRAIL (dulanermin), a Dual Pro-apoptotic Receptor (DR4/DR5) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conatumumab, a fully human mAb against death receptor 5 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 2, multicenter, open-label study of tigatuzumab (CS-1008), a humanized monoclonal antibody targeting death receptor 5, in combination with gemcitabine in chemotherapy-naive patients with unresectable or metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I trial and pharmacokinetic study of lexatumumab in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A first-in-human study of conatumumab in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Trial of Weekly Tigatuzumab, an Agonistic Humanized Monoclonal Antibody Targeting Death Receptor 5 (DR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized, double-blind, placebo-controlled phase 2 study of tigatuzumab (CS-1008) in combination with carboplatin/paclitaxel in patients with chemotherapy-naïve metastatic/unresectable non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I and pharmacokinetic study of lexatumumab (HGS-ETR2) given every 2 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 21. An orthotopic mouse model for chondrosarcoma of bone provides an in vivo tool for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Swarm Rat Chondrosarcoma Cells as an in vivo model: Lung Colonization and Effects of Tissue Environment on Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Neutrophil Elastase Inhibitor KRP-109 with Alternative Compounds, Supported by Experimental Data.
This guide provides a detailed comparison of this compound, a novel neutrophil elastase inhibitor, with other relevant compounds targeting neutrophil serine proteases. The specificity and selectivity of this compound are evaluated against related proteases, namely proteinase 3 (PR3) and cathepsin G (CatG), to offer a comprehensive understanding of its performance. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of neutrophil elastase inhibitors.
Introduction to Neutrophil Serine Proteases (NSPs)
Neutrophil serine proteases, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), are critical components of the innate immune system.[1][2] Stored in the azurophilic granules of neutrophils, these enzymes are released upon neutrophil activation at sites of inflammation.[1][2] While they play a crucial role in host defense by degrading microbial proteins, their dysregulation and excessive activity can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases, such as acute lung injury, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[1] Consequently, the development of specific inhibitors for these proteases is a key therapeutic strategy.
Comparative Analysis of Inhibitor Specificity and Selectivity
The efficacy and safety of a protease inhibitor are largely determined by its specificity and selectivity. An ideal inhibitor should potently target the desired protease while exhibiting minimal activity against related proteases to avoid off-target effects. This section compares the inhibitory potency of this compound and other known neutrophil elastase inhibitors against NE, PR3, and CatG.
While specific quantitative data for the inhibitory activity (IC50 or Ki values) of this compound against neutrophil elastase, proteinase 3, and cathepsin G are not publicly available in the reviewed literature, its characterization as a "novel specific inhibitor of neutrophil elastase" suggests a high degree of selectivity for NE.[2][3][4] For comparative purposes, the following table summarizes the available data for other well-characterized neutrophil elastase inhibitors.
| Inhibitor | Target Protease | IC50 | Ki |
| This compound | Neutrophil Elastase | Data not available | Data not available |
| Proteinase 3 | Data not available | Data not available | |
| Cathepsin G | Data not available | Data not available | |
| Sivelestat (ONO-5046) | Neutrophil Elastase | 44 nM | 200 nM[5] |
| Pancreatic Elastase | 5.6 µM | Data not available | |
| Proteinase 3 | No significant inhibition | Data not available | |
| Cathepsin G | No significant inhibition | Data not available | |
| AZD9668 (Alvelestat) | Neutrophil Elastase | pIC50: 7.9 (approx. 12.6 nM) | 9.4 nM[6] |
| Proteinase 3 | >100 µM | Data not available | |
| Cathepsin G | >100 µM | Data not available | |
| Elafin | Neutrophil Elastase | Data not available | ~10⁻¹⁰ M[7] |
| Proteinase 3 | 9.5 nM | ~10⁻¹⁰ M[7][8] | |
| Cathepsin G | No inhibition | Data not available[7] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and the methods used to evaluate them, the following diagrams are provided.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro serine protease inhibition assay used to determine the IC50 and Ki values of an inhibitor.
Objective: To determine the inhibitory potency (IC50) and inhibition constant (Ki) of a test compound (e.g., this compound) against human neutrophil elastase, proteinase 3, and cathepsin G.
Materials:
-
Human neutrophil elastase (purified)
-
Human proteinase 3 (purified)
-
Human cathepsin G (purified)
-
Fluorogenic or chromogenic substrates specific for each protease (e.g., MeOSuc-AAPV-AMC for neutrophil elastase)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
96-well microplates (black plates for fluorescent assays, clear plates for colorimetric assays)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the proteases, substrates, and the test inhibitor.
-
Create a series of dilutions of the test inhibitor in the assay buffer.
-
-
Assay Protocol:
-
In the wells of a 96-well microplate, add a fixed concentration of the respective protease.
-
Add varying concentrations of the test inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the protease and inhibitor mixture for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Record data at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves (absorbance/fluorescence vs. time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
If the mechanism of inhibition is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Note: The exact buffer conditions, substrate concentrations, and incubation times should be optimized for each specific protease and substrate pair to ensure accurate and reproducible results.
Conclusion
This compound is positioned as a specific inhibitor of neutrophil elastase. While detailed public data on its selectivity profile against other neutrophil serine proteases is currently limited, a comprehensive evaluation following standardized experimental protocols is essential to fully characterize its therapeutic potential. The comparative data provided for alternative inhibitors such as sivelestat, AZD9668, and elafin offer a valuable benchmark for assessing the performance of novel neutrophil elastase inhibitors like this compound. Further studies are warranted to elucidate the complete inhibitory profile of this compound and its implications for the treatment of inflammatory diseases.
References
- 1. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of this compound, a novel elastase inhibitor, in a murine model of severe pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule neutrophil elastase inhibitor, this compound, inhibits cystic fibrosis mucin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinetics of the inhibition of neutrophil proteinases by recombinant elafin and pre-elafin (trappin-2) expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elafin is a potent inhibitor of proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-analysis of KRP-109 (INBRX-109) in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical and preclinical studies of KRP-109, also known as INBRX-109 (ozekibart), a novel therapeutic agent in clinical development. It offers an objective comparison with alternative treatment modalities, supported by experimental data, to inform research and drug development in oncology, with a particular focus on chondrosarcoma.
Executive Summary
INBRX-109 is a tetravalent agonistic antibody targeting Death Receptor 5 (DR5), a key mediator of apoptosis.[1][2] It is being investigated primarily for the treatment of unresectable or metastatic conventional chondrosarcoma, a rare and aggressive bone cancer with limited treatment options.[1][3][4] Preclinical and clinical studies have demonstrated its potential to induce tumor cell death and control disease progression. This guide will delve into the quantitative data from these studies, compare its performance against standard chemotherapy and other targeted agents, and provide detailed experimental methodologies for key assays.
Comparative Analysis of Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of INBRX-109 and its alternatives in patients with advanced or metastatic chondrosarcoma.
Table 1: Efficacy of INBRX-109 in Unresectable/Metastatic Chondrosarcoma
| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Phase I[1][5][6][7] | INBRX-109 | 31 | 6.5% (2 Partial Responses) | 87.1% | 7.6 months |
| ChonDRAgon (Phase II) | INBRX-109 | N/A | N/A | N/A | 5.52 months |
| ChonDRAgon (Phase II) | Placebo | N/A | N/A | N/A | 2.66 months |
Table 2: Efficacy of Alternative Systemic Therapies in Unresectable/Metastatic Chondrosarcoma
| Therapy | Histological Subtype | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Chemotherapy | ||||
| Doxorubicin-based regimens[8] | Conventional | 12 | - | 2.5 - 3.6 months |
| Doxorubicin + Cisplatin[9] | Dedifferentiated | 13 | - | 2.9 months |
| Gemcitabine (B846) + Docetaxel[10][11][12] | Conventional | 25 | 8% (2 Partial Responses) | - |
| Targeted Therapy | ||||
| Pazopanib[5][13][14][15] | Conventional | 47 | 2.1% (1 Partial Response) | 7.9 months |
| Regorafenib[16] | Conventional | 24 | - | 19.9 weeks |
Table 3: Safety Profile of INBRX-109 in Chondrosarcoma (Phase I) [1][5][6][7]
| Adverse Event (AE) | Any Grade (%) | Grade ≥3 (%) |
| Most Common AEs | ||
| Fatigue | N/A | N/A |
| Nausea | N/A | N/A |
| Diarrhea | N/A | N/A |
| Treatment-Related AEs | ||
| Liver-related events | N/A | 5.7% |
Mechanism of Action: The DR5 Signaling Pathway
INBRX-109 functions as a DR5 agonist. DR5, a member of the tumor necrosis factor receptor superfamily, is a key initiator of the extrinsic apoptosis pathway.[17][18] Upon binding of its natural ligand, TRAIL, or an agonistic antibody like INBRX-109, DR5 trimerizes and recruits adaptor proteins such as FADD.[19][20] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates caspase-8.[19][20] Activated caspase-8 then initiates a caspase cascade, ultimately leading to the execution of apoptosis and tumor cell death.
Caption: DR5 signaling pathway initiated by INBRX-109.
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the evaluation of INBRX-109.
In Vitro Assays
Cell Viability and Apoptosis Assays:
-
Cell Lines: Human chondrosarcoma cell lines were utilized.
-
Treatment: Cells were treated with varying concentrations of INBRX-109.
-
Viability Assessment: Cell viability was measured using a luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells. The percentage of cell death was calculated as 100% minus the percentage of cell survival.[1]
-
Apoptosis Induction: Caspase-3/7 activity, a hallmark of apoptosis, was measured using a luminogenic caspase-3/7 substrate.[21]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
-
Target Cells: DR5-transfected ExpiCHO-S cells were used as target cells.
-
Effector Cells: Promega Jurkat CD16a (V158) ADCC reporter cells were used as effector cells.
-
Method: The assay measures the activation of NFAT (nuclear factor of activated T-cells) in the effector cells upon engagement with the antibody-coated target cells.[6]
Complement-Dependent Cytotoxicity (CDC) Assay:
-
Method: The ability of INBRX-109 to bind C1q, the first component of the classical complement pathway, was measured by ELISA.[6]
In Vivo Patient-Derived Xenograft (PDX) Models
-
Animal Models: Immunocompromised mice were implanted with patient-derived chondrosarcoma tumors.
-
Treatment: Mice were treated with either vehicle control or INBRX-109 intravenously.
-
Efficacy Assessment: Tumor volume was measured twice weekly to evaluate the effect of the treatment on tumor growth.
-
Tolerability Assessment: Animal body weight was monitored twice weekly, and any signs of morbidity or mortality were recorded to assess the tolerability of the treatment.[5]
Caption: Workflow for INBRX-109 evaluation in PDX models.
Broader Context: Other DR5 Agonists in Clinical Development
While INBRX-109 is a promising agent for chondrosarcoma, it is important to consider the broader landscape of DR5 agonists that have been evaluated in clinical trials for various cancers. These include:
-
Conatumumab (AMG 655): A fully human monoclonal antibody against DR5 that has been studied in various solid tumors.[22][23][24][25][26]
-
Tigatuzumab (CS-1008): A humanized monoclonal antibody targeting DR5 that has been investigated in solid tumors and lymphoma.[27][28][29][30]
-
Lexatumumab (HGS-ETR2): A fully human agonistic monoclonal antibody to TRAIL-R2 (DR5) that has been evaluated in pediatric and adult solid tumors.[31][32][33][34]
The clinical development of these earlier-generation DR5 agonists has faced challenges, highlighting the need for novel approaches like the tetravalent design of INBRX-109 to enhance efficacy and safety.
Conclusion
The meta-analysis of preclinical and clinical data suggests that this compound (INBRX-109) holds significant promise as a targeted therapy for unresectable or metastatic conventional chondrosarcoma, a disease with a high unmet medical need. Its distinct mechanism of action, centered on the potent activation of the DR5-mediated apoptotic pathway, offers a potential advantage over traditional cytotoxic chemotherapy. The quantitative data from clinical trials, particularly the encouraging disease control rates and progression-free survival, warrant further investigation. This guide provides a foundational resource for researchers and drug development professionals to understand the scientific basis of INBRX-109 and its standing relative to other therapeutic options. Continued research and the outcomes of ongoing clinical trials will be crucial in defining the ultimate role of this novel agent in the oncology landscape.
References
- 1. Preclinical Characterization and Phase I Trial Results of INBRX-109, A Third-Generation, Recombinant, Humanized, Death Receptor 5 Agonist Antibody, in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inhibrx.com [inhibrx.com]
- 3. rarecancers.org.au [rarecancers.org.au]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Characterization and Phase I Trial Results of INBRX-109, A Third-Generation, Recombinant, Humanized, Death Receptor 5 Agonist Antibody, in Chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Conventional Treatments for Conventional Chondrosarcoma | MDPI [mdpi.com]
- 9. Outcome of First‐Line Systemic Treatment for Unresectable Conventional, Dedifferentiated, Mesenchymal, and Clear Cell Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of sequential gemcitabine followed by docetaxel for recurrent Ewing sarcoma, osteosarcoma, or unresectable or locally recurrent chondrosarcoma: results of Sarcoma Alliance for Research Through Collaboration Study 003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Results of a prospective phase 2 study of pazopanib in patients with surgically unresectable or metastatic chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [iro.uiowa.edu]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of regorafenib in patients with metastatic or locally advanced chondrosarcoma: Results of a non-comparative, randomised, double-blind, placebo controlled, multicentre phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Death receptor 5 - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Advances in the study of death receptor 5 [frontiersin.org]
- 19. Death Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 20. bosterbio.com [bosterbio.com]
- 21. researchgate.net [researchgate.net]
- 22. A first-in-human study of conatumumab in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Conatumumab, a fully human mAb against death receptor 5 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. Phase I trial of weekly tigatuzumab, an agonistic humanized monoclonal antibody targeting death receptor 5 (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Phase I Trial of Weekly Tigatuzumab, an Agonistic Humanized Monoclonal Antibody Targeting Death Receptor 5 (DR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Phase 2, multicenter, open-label study of tigatuzumab (CS-1008), a humanized monoclonal antibody targeting death receptor 5, in combination with gemcitabine in chemotherapy-naive patients with unresectable or metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. assaygenie.com [assaygenie.com]
- 31. Phase I trial and pharmacokinetic study of lexatumumab in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Phase I and pharmacokinetic study of lexatumumab (HGS-ETR2) given every 2 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
- 34. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Proper Disposal Procedures for Jtk-109 (Benzimidazole Derivative)
Essential Safety and Logistical Information
Proper handling and disposal of Jtk-109 are crucial for personnel safety and environmental protection. The procedures should align with the known hazards of similar chemical structures, which may be harmful if swallowed, cause skin and eye irritation, and have adverse effects on aquatic life.
Personal Protective Equipment (PPE)
Before handling Jtk-109 for disposal, ensure that all appropriate personal protective equipment is worn.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | A laboratory coat |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood |
Step-by-Step Disposal Procedures
The recommended procedure for the disposal of Jtk-109 waste involves the following steps:
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid Jtk-109 waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene, and have a secure lid. Label the container as "Hazardous Waste" and include the chemical name ("Jtk-109"), concentration (if applicable), and the date of accumulation.[1]
-
Liquid Waste: Collect all liquid waste containing Jtk-109 (e.g., from experimental solutions) in a separate, clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. The container should be leak-proof and have a secure cap. Label the container as "Hazardous Liquid Waste" and include the chemical name ("Jtk-109"), solvent(s), estimated concentration, and the date of accumulation.[1]
-
-
Decontamination of Labware:
-
All labware that has come into contact with Jtk-109 should be decontaminated.
-
Rinse glassware and equipment with an appropriate solvent, such as ethanol (B145695) or acetone, to remove any residual compound.[1]
-
Collect the rinse solvent as hazardous liquid waste.[1]
-
After the initial rinse, wash the labware with soap and water.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[1]
-
Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite, sand, or a commercial spill kit.[1]
-
Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[1]
-
Wash the area with soap and water.[1]
-
-
Final Disposal:
Experimental Protocols
Detailed experimental protocols for the handling and disposal of Jtk-109 are not available in the provided search results. The procedures outlined above are based on general laboratory safety guidelines for handling hazardous chemicals.
Jtk-109 Disposal Workflow
Caption: Logical workflow for the proper disposal of Jtk-109 waste.
References
Essential Safety and Operational Guide for Handling KRP-109
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of KRP-109, a potent small molecule inhibitor of neutrophil elastase. The following guidelines are based on standard laboratory practices for handling similar research compounds and should be supplemented with institution-specific safety protocols. As a compound under investigation, a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, caution and adherence to best practices are paramount.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Area of Protection | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the compound as a powder or when aerosolization is possible. An N95 or higher-rated respirator is advised. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice. Always inspect gloves for integrity before use and change them frequently, especially after direct contact. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn at all times. Consider a disposable gown when handling larger quantities or for extended periods. |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings where hazardous materials are handled. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Aerosol Generation: Avoid actions that could generate dust or aerosols, such as vigorous shaking or scraping of the solid compound. If such actions are necessary, they must be performed in a contained environment.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Access: Restrict access to authorized personnel only.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Characterization: this compound should be treated as a chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of research compounds. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (NE)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve a range of test concentrations.
-
Enzyme Preparation: Dilute the human neutrophil elastase in the assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add a small volume of the this compound dilution or the positive control. c. Add the diluted neutrophil elastase to initiate the pre-incubation. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic NE substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for the specified substrate).
-
Data Analysis: a. Plot the fluorescence intensity against time for each concentration of this compound. b. Calculate the reaction rate (slope of the linear portion of the curve). c. Determine the percent inhibition for each concentration of this compound relative to the uninhibited control. d. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro Neutrophil Elastase Inhibition Assay.
Caption: Simplified signaling pathway of Neutrophil Elastase and its inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
